Product packaging for Tirbanibulin Mesylate(Cat. No.:CAS No. 1080645-95-9)

Tirbanibulin Mesylate

Cat. No.: B1673879
CAS No.: 1080645-95-9
M. Wt: 527.6 g/mol
InChI Key: JGSYRKUPDSSTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TIRBANIBULIN MESYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O6S B1673879 Tirbanibulin Mesylate CAS No. 1080645-95-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYRKUPDSSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080645-95-9
Record name Tirbanibulin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIRBANIBULIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tirbanibulin Mesylate: A Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirbanibulin mesylate is a first-in-class topical drug approved for the treatment of actinic keratosis. Its therapeutic effect stems from a novel dual mechanism of action, primarily targeting tubulin polymerization and Src kinase signaling pathways. This targeted approach allows for the disruption of key cellular processes involved in the proliferation of atypical keratinocytes. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visualizations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition

Tirbanibulin exerts its anti-proliferative effects through two primary and interconnected mechanisms:

  • Inhibition of Tubulin Polymerization: Tirbanibulin acts as a microtubule destabilizing agent. It binds to the colchicine-binding site on β-tubulin, a key component of microtubules. This binding is reversible, which likely contributes to its favorable safety profile with low cytotoxicity to non-proliferating cells. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

  • Inhibition of Src Kinase Signaling: Tirbanibulin is a non-ATP competitive inhibitor of Src family kinases (SFKs). It uniquely binds to the peptide substrate-binding site of Src, distinguishing it from many other kinase inhibitors. SFKs are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. By inhibiting Src signaling, tirbanibulin disrupts these downstream pathways that are often upregulated in cancerous and precancerous conditions.

Quantitative Preclinical Data

The anti-proliferative activity of tirbanibulin has been quantified across various cell lines. The following tables summarize key in vitro data.

Table 1: In Vitro Anti-proliferative Activity of Tirbanibulin (GI50)

Cell LineCancer TypeGI50 (nM)Reference
HeLaCervical Cancer44
Huh7Hepatocellular Carcinoma9
PLC/PRF/5Hepatocellular Carcinoma13
Hep3BHepatocellular Carcinoma26
HepG2Hepatocellular Carcinoma60
NIH3T3/c-Src527FEngineered Src-driven23
SYF/c-Src527FEngineered Src-driven39
Primary Human KeratinocytesNormal≤50
Multiple Melanoma Cell LinesMelanoma≤50

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by tirbanibulin and a typical experimental workflow for its characterization.

Tirbanibulin_Mechanism_of_Action cluster_tubulin Tubulin Polymerization Inhibition cluster_src Src Kinase Signaling Inhibition Tirbanibulin Tirbanibulin β-tubulin β-tubulin Tirbanibulin->β-tubulin binds to colchicine site Microtubule Destabilization Microtubule Destabilization β-tubulin->Microtubule Destabilization inhibits polymerization G2/M Arrest G2/M Arrest Microtubule Destabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Tirbanibulin_src Tirbanibulin Src Kinase Src Kinase Tirbanibulin_src->Src Kinase non-ATP competitive inhibition Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival Cell Migration Cell Migration Downstream Signaling->Cell Migration

Figure 1: Dual Mechanism of Action of Tirbanibulin.

Experimental_Workflow Cell_Culture Cell Line Culture (e.g., HeLa, Keratinocytes) Treatment Treatment with Tirbanibulin (Dose-response and time-course) Cell_Culture->Treatment Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Src_Assay Src Kinase Inhibition Assay Treatment->Src_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Tubulin_Assay->Data_Analysis Src_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: Experimental Workflow for Characterizing Tirbanibulin.

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to elucidate the mechanism of action of tirbanibulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of tirbanibulin on the assembly of microtubules from purified tubulin.

  • Principle: Tubulin polymerization is monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

  • Materials:

    • Purified tubulin (>99%)

    • GTP (Guanosine-5'-triphosphate)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Nocodazole)

    • Negative control (DMSO vehicle)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Protocol:

    • Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP on ice.

    • Add tirbanibulin or control compounds to the wells of a pre-chilled 96-well plate.

    • Add the tubulin solution to each well to initiate the reaction. The final volume is typically 100 µL.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The inhibitory effect of tirbanibulin is determined by comparing the polymerization curves of treated samples to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with tirbanibulin.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.

  • Materials:

    • Cell line of interest (e.g., HeLa)

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of tirbanibulin or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The G2/M arrest is quantified by the increase in the percentage of cells in the G2/M phase compared to the control.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by tirbanibulin.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.

  • Materials:

    • Cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Treat cells with tirbanibulin as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.

Clinical Efficacy and Safety in Actinic Keratosis

Phase III clinical trials have demonstrated the efficacy and safety of 1% tirbanibulin ointment for the topical treatment of actinic keratosis on the face or scalp.

Table 2: Pooled Efficacy Data from Two Phase III Clinical Trials (Day 57)

OutcomeTirbanibulin 1% Ointment (n=353)Vehicle (n=349)P-valueReference
Complete Clearance (100%) 49.3%8.9%<0.001
Partial Clearance (≥75%) 72.2%17.8%<0.001

Table 3: Common Local Skin Reactions in Phase III Trials

ReactionIncidence with TirbanibulinSeverityReference
Erythema91%Mostly Mild to Moderate
Flaking/Scaling82%Mostly Mild to Moderate
Crusting46%Mostly Mild to Moderate
Swelling39%Mostly Mild to Moderate
Application-site Pruritus9%-
Application-site Pain10%-

The local skin reactions were transient and typically resolved by Day 29. The favorable safety profile is attributed to the reversible binding of tirbanibulin to tubulin and the induction of apoptosis rather than necrosis, which minimizes inflammation.

Conclusion

This compound possesses a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. This multifaceted approach effectively targets the hyperproliferative keratinocytes characteristic of actinic keratosis, leading to cell cycle arrest and apoptosis. The preclinical data demonstrate potent anti-proliferative activity at nanomolar concentrations. Clinical trials have confirmed its efficacy and favorable safety profile for topical application. The detailed experimental protocols provided in this guide offer a framework for further research and characterization of tirbanibulin and other compounds with similar mechanisms of action. This comprehensive understanding of its core pharmacology is essential for researchers, scientists, and drug development professionals working in the fields of dermatology and oncology.

Tirbanibulin Mesylate: A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tirbanibulin, marketed under the brand name Klisyri®, is a first-in-class topical medication approved by the U.S. Food and Drug Administration (FDA) in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] Developed by Athenex Inc., it represents a significant advancement in the field due to its novel dual mechanism of action and short, five-day treatment course, which promotes high patient adherence.[3][4] Tirbanibulin is a potent synthetic molecule that functions as both a tubulin polymerization inhibitor and a non-ATP competitive Src kinase inhibitor, targeting key pathways involved in cell proliferation and survival.[5][6] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to Tirbanibulin Mesylate for researchers and drug development professionals.

Discovery and Development

The discovery of Tirbanibulin (also known as KX-01 or KX2-391) stemmed from a research program aimed at identifying potent, non-peptide, non-ATP competitive inhibitors of Src kinase.[2][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, Tirbanibulin was designed to bind to the peptide substrate binding site, offering potentially greater specificity.[8][9] The discovery strategy involved an iterative process of molecular modeling combined with the synthesis and biological testing of various compounds to optimize potency and drug-like properties.[7]

This process led to the identification of Tirbanibulin as a clinical candidate. Subsequent mechanism of action studies revealed its dual functionality, with the identification of tubulin polymerization inhibition as a primary mode of its potent anti-proliferative effects.[7] Initially explored as a systemic treatment for various cancers, its development path pivoted towards a topical formulation for actinic keratosis, where it demonstrated significant efficacy with a favorable safety profile in Phase III clinical trials.[10][11]

Chemical Synthesis

The synthesis of Tirbanibulin involves a multi-step process. A representative synthetic route is described below, involving key reactions such as alkylation, Suzuki coupling, and a final substitution/condensation sequence.[2]

Synthesis Workflow

G Simplified Tirbanibulin Synthesis Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Final Assembly start_material start_material intermediate intermediate final_product final_product reagent reagent A Chloride Compound C Intermediate Ether 112 A->C Alkylation B 4-Bromophenol C_ref Intermediate Ether 112 D Pyridyl Boronic Acid E Intermediate Pyridine Ether 115 E_ref Intermediate Pyridine Ether 115 C_ref->E Suzuki Coupling F Deprotonated Acetonitrile H Tirbanibulin G Benzylamine E_ref->H Substitution & Condensation

Caption: A high-level overview of the key stages in the chemical synthesis of Tirbanibulin.

Mechanism of Action

Tirbanibulin exerts its potent anti-proliferative and pro-apoptotic effects through a unique dual mechanism, targeting both microtubule dynamics and Src kinase signaling.[12]

Tubulin Polymerization Inhibition

Tirbanibulin acts as a microtubule destabilizing agent.[13] It binds to β-tubulin, with studies suggesting this binding occurs at or near the colchicine-binding site.[3][14] This interaction is reversible, which may contribute to its favorable local tolerability profile compared to irreversibly binding agents.[14] By inhibiting tubulin polymerization, Tirbanibulin disrupts the formation and function of the microtubule network. This leads to a cascade of downstream cellular events, including the failure of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][3]

G Tirbanibulin's Mechanism via Tubulin Inhibition Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Binds to Polymerization Tubulin Polymerization Tirbanibulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Forms Disruption Microtubule Disruption Polymerization->Disruption Leads to Mitosis Mitotic Spindle Failure Disruption->Mitosis Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of Tirbanibulin-induced apoptosis via inhibition of tubulin polymerization.

Src Kinase Signaling Inhibition

In addition to its effects on microtubules, Tirbanibulin is an inhibitor of Src, a non-receptor tyrosine kinase.[15] Src kinases are frequently overexpressed and activated in hyperproliferative skin lesions and various cancers, where they play a crucial role in signaling pathways that control cell proliferation, survival, migration, and adhesion.[5][14] Tirbanibulin is unique in that it binds to the peptide-substrate binding site of Src, rather than the ATP-binding pocket.[5] This inhibition disrupts downstream signaling through molecules such as focal adhesion kinase (FAK), paxillin, and Rho, thereby reducing the pro-survival and migratory signals that contribute to the pathogenesis of actinic keratosis.[14][16]

G Tirbanibulin's Mechanism via Src Kinase Inhibition Tirbanibulin Tirbanibulin Src Src Kinase Tirbanibulin->Src Inhibits (Peptide Site) Signaling Downstream Signaling (FAK, Paxillin, Rho, etc.) Src->Signaling Phosphorylates CellEffects Cell Proliferation, Migration & Survival Signaling->CellEffects Promotes GrowthFactors Growth Factors, Integrins GrowthFactors->Src Activates

Caption: Pathway of Tirbanibulin's anti-proliferative effects via Src kinase inhibition.

Quantitative Data

In Vitro Antiproliferative Activity

Tirbanibulin has demonstrated potent activity against a variety of human cancer cell lines in vitro.

Cell LineCancer TypeGI₅₀ (nM)Citation
HeLaCervical Cancer44 (IC₅₀)[11]
Huh7Hepatocellular Carcinoma9[8]
PLC/PRF/5Hepatocellular Carcinoma13[8]
Hep3BHepatocellular Carcinoma26[8]
HepG2Hepatocellular Carcinoma60[8]
NIH3T3/c-Src527FEngineered (Src-driven)23[8]
SYF/c-Src527FEngineered (Src-driven)39[8]
Efficacy in Phase III Clinical Trials for Actinic Keratosis

Two identical, randomized, double-blind, vehicle-controlled Phase III studies (NCT03285477 and NCT03285490) established the efficacy of Tirbanibulin 1% ointment applied for 5 consecutive days. The primary endpoint was 100% clearance of AK lesions at Day 57.[17]

EndpointStudy 1Study 2Pooled DataCitation
Complete (100%) Clearance
Tirbanibulin Group44% (77/175)54% (97/178)49%[4][17]
Vehicle Group5% (8/176)13% (22/173)9%[4][17]
P-value<0.001<0.001<0.001[4][17]
Partial (≥75%) Clearance
Tirbanibulin Group68% (119/175)76% (135/178)-[17]
Vehicle Group16% (28/176)33% (57/173)-[17]
P-value<0.001<0.001-[17]
Safety and Tolerability from Phase III Trials

The most common adverse events were local skin reactions (LSRs) at the application site, which were mostly mild to moderate and transient.[17]

Adverse EventIncidence in Tirbanibulin GroupCitation
Erythema (Redness)91%[17]
Flaking or Scaling82%[17]
Application-site Pain10%[17]
Application-site Pruritus (Itching)9%[17]

Experimental Protocols

General Protocol for Tirbanibulin Synthesis

The synthesis of Tirbanibulin is a multi-step process that requires expertise in organic chemistry. The following is a generalized protocol based on published literature.[2]

  • Step 1: Alkylation: A suitable chlorinated precursor (e.g., 2-(5-bromo-2-fluorophenyl)acetonitrile derivative) is reacted with 4-bromophenol under basic conditions to form the corresponding diaryl ether intermediate. This is typically an SɴAr reaction or a Williamson ether synthesis.

  • Step 2: Suzuki Coupling: The aryl bromide intermediate from Step 1 is coupled with a pyridyl boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). This reaction forms the core biphenyl-like structure.

  • Step 3: Final Amide Formation: The fluoropyridine intermediate from Step 2 undergoes nucleophilic substitution with deprotonated acetonitrile. The resulting nitrile is then hydrolyzed and condensed with benzylamine, often in a one-pot sequence at elevated temperatures in a high-boiling solvent like anisole, to yield the final N-benzyl acetamide product, Tirbanibulin.

  • Purification and Salt Formation: The crude product is purified using standard techniques such as column chromatography or recrystallization. To produce this compound, the purified free base is then treated with methanesulfonic acid in an appropriate solvent.

General Protocol for Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often monitored by an increase in light scattering or fluorescence.

  • Preparation: Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a glutamate-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and kept on ice. A fluorescent reporter, such as DAPI, can be included.

  • Compound Incubation: A reaction mixture is prepared in a 96-well plate containing the tubulin solution and varying concentrations of Tirbanibulin (or vehicle control).

  • Initiation of Polymerization: Polymerization is initiated by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Data Acquisition: The absorbance or fluorescence intensity is measured at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in signal corresponds to microtubule formation.

  • Analysis: The rate and extent of polymerization are calculated from the kinetic curves. The IC₅₀ value for inhibition is determined by plotting the inhibition of polymerization against the log of Tirbanibulin concentration.

General Protocol for Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase enzyme.

  • Reaction Setup: In a 96-well plate, Src kinase enzyme is incubated in a kinase reaction buffer (containing buffer salts, MgCl₂, and DTT) with varying concentrations of Tirbanibulin or a vehicle control.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate (e.g., a poly(Glu, Tyr) polymer).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.

  • Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

  • Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of Tirbanibulin concentration.

References

Preclinical Pharmacology of Tirbanibulin Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin mesylate (also known as KX-01 and KX2-391) is a first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face and scalp.[1][2] AK is a common precancerous skin lesion that can progress to squamous cell carcinoma (SCC).[1][3] Tirbanibulin offers a promising alternative to traditional topical therapies with a shorter treatment duration of five days.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology.

Mechanism of Action: A Dual Inhibitor

Tirbanibulin is a synthetic, non-ATP competitive inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[2][4][5] This dual inhibition disrupts key cellular processes involved in cell proliferation, migration, and survival, making it an effective anti-proliferative agent.[2][6]

Tubulin Polymerization Inhibition

Tirbanibulin acts as a potent inhibitor of tubulin polymerization, a critical process for microtubule formation and cell division.[1][4] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network.[2][6] This disruption arrests the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death).[1][2][4] Unlike some other tubulin-binding agents, tirbanibulin's binding to tubulin is reversible, which may contribute to its favorable safety profile by reducing its toxicity to non-proliferating cells.[1][6]

Src Kinase Inhibition

In addition to its effects on microtubules, tirbanibulin inhibits Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a role in the progression of AK and SCC.[1][7] Tirbanibulin targets the peptide substrate binding site of Src, blocking its downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and metastasis.[2][6] The inhibition of Src signaling by tirbanibulin has been demonstrated by the reduced phosphorylation of its downstream target, focal adhesion kinase (FAK).[6]

The dual mechanism of action is visualized in the following signaling pathway diagram:

Tirbanibulin_Mechanism_of_Action Tirbanibulin This compound Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Src_Kinase Src Kinase Tirbanibulin->Src_Kinase Microtubules Microtubule Network Disruption Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Src_Signaling Src Signaling Pathway Inhibition Src_Kinase->Src_Signaling Proliferation Cell Proliferation Src_Signaling->Proliferation Inhibits Migration Cell Migration Src_Signaling->Migration Inhibits Survival Cell Survival Src_Signaling->Survival Inhibits

Dual inhibitory mechanism of this compound.

Pharmacodynamics

The pharmacodynamic effects of tirbanibulin have been evaluated in numerous in vitro and in vivo preclinical studies, demonstrating its potent anti-proliferative and anti-tumor activity.

In Vitro Activity

Tirbanibulin has shown significant inhibitory effects on the growth of various cancer cell lines, including those derived from hepatic, breast, and skin cancers. The 50% growth inhibition (GI50) values from these studies are summarized in the table below.

Cell LineCancer TypeGI50 (nM)Reference
Huh7Hepatocellular Carcinoma9[7][8]
PLC/PRF/5Hepatocellular Carcinoma13[7][8]
Hep3BHepatocellular Carcinoma26[7][8]
HepG2Hepatocellular Carcinoma60[7][8]
NIH3T3/c-Src527FEngineered Src-driven cells23[8]
SYF/c-Src527FEngineered Src-driven cells39[8]
A431Squamous Cell Carcinoma30.26[9]
SCC-12Squamous Cell Carcinoma24.32[9]
KeratinocytesPrimary Human≤50[10]
Melanoma linesVarious≤50[10]
In Vivo Activity

Preclinical animal models have been instrumental in demonstrating the anti-tumor efficacy of tirbanibulin. In mouse xenograft models of human cancers, orally administered tirbanibulin has been shown to inhibit primary tumor growth and suppress metastasis.[2][8][11] For instance, in a triple-negative breast cancer mouse xenograft model, tirbanibulin treatment resulted in delayed tumor growth and a significant increase in apoptotic cells within the tumor tissue.[6] Similarly, in an orthotopic mouse model of mucinous ovarian carcinoma, oral application of tirbanibulin reduced tumor weight and frequency.[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The effect of tirbanibulin on tubulin polymerization can be assessed using a cell-free assay.

Tubulin_Polymerization_Assay Start Start Prepare Prepare reaction mix: - Purified tubulin - Polymerization buffer Start->Prepare Add_Compound Add Tirbanibulin or control (e.g., Paclitaxel, Nocodazole, DMSO) Prepare->Add_Compound Incubate Incubate at 37°C to initiate polymerization Add_Compound->Incubate Measure Measure absorbance at 340 nm over time Incubate->Measure Analyze Plot absorbance vs. time to determine inhibition of polymerization Measure->Analyze End End Analyze->End

Workflow for in vitro tubulin polymerization assay.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer at 37°C.[6]

  • Test compounds (tirbanibulin, positive controls like paclitaxel and nocodazole, and a vehicle control) are added to the reaction.[6]

  • The change in absorbance at 340 nm is measured over time to monitor the extent of tubulin polymerization.[6]

Cell Proliferation (MTT) Assay

The anti-proliferative effects of tirbanibulin on cancer cell lines are commonly evaluated using an MTT assay.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of tirbanibulin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells.[12]

  • The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.[12]

Animal Xenograft Models

In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Methodology:

  • Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[11][13]

  • Once tumors are established, mice are randomized into treatment and control groups.

  • Tirbanibulin is administered (e.g., orally) at various doses and schedules.[11]

  • Tumor growth is monitored over time by measuring tumor volume.[14]

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models and early-phase human trials have provided insights into the absorption, distribution, metabolism, and excretion of tirbanibulin.

ParameterValue / ObservationSpecies/Study PopulationReference
Absorption Good oral bioavailability demonstrated in animal models.[2] Following topical administration (face/scalp), steady-state was reached by 72 hours.[2]Animal / Human[2]
Distribution Tissue to plasma ratio of 1.52 in mouse HT29 xenograft studies.[2] 88% bound to human plasma proteins.[2]Mouse / Human[2]
Metabolism Primarily metabolized by CYP3A4, and to a lesser extent, CYP2C8, in vitro.[2] The main metabolites in humans (KX2-5036 and KX2-5163) are pharmacologically inactive.[2]In vitro / Human[2]
Elimination Half-life is approximately 4 hours.[2]Human[2]
Topical PK (25 cm²) Day 5 mean Cmax: 0.26 ng/mL; Day 5 mean AUC0-24: 4.09 ng·h/mL.[15]Human (AK patients)[15]
Topical PK (100 cm²) Day 5 mean Cmax: 1.06 ng/mL; Day 5 mean AUC0-24: 16.2 ng·h/mL.[16] Systemic exposure was approximately 4-fold higher than with a 25 cm² application area.[16]Human (AK patients)[16]

Toxicology

Preclinical in vitro and in vivo toxicity and dermal irritation studies supported the clinical development of tirbanibulin ointment.[10] In clinical trials, the most common adverse events were application site reactions, such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.[16][17] These local skin reactions were generally mild to moderate and resolved over time.[17] Importantly, studies in healthy individuals have shown that 1% tirbanibulin ointment does not cause contact sensitization, phototoxic reactions, or photoallergic reactions.[18]

Conclusion

This compound is a novel anti-proliferative agent with a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. Preclinical studies have robustly demonstrated its potent in vitro and in vivo anti-tumor effects across a range of cancer models. The pharmacokinetic profile of topically applied tirbanibulin is characterized by low systemic exposure. The toxicology profile is favorable, with primarily transient, mild-to-moderate local skin reactions. This comprehensive preclinical data package has supported its successful clinical development and approval for the treatment of actinic keratosis, and suggests its potential for broader applications in oncology.

References

Tirbanibulin Mesylate: A Technical Guide to G2/M Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin mesylate is a novel, first-in-class topical drug approved for the treatment of actinic keratosis (AK) of the face and scalp.[1][2][3] AK is a common precancerous skin lesion characterized by the uncontrolled proliferation of atypical keratinocytes.[4][5] Tirbanibulin exerts potent anti-proliferative and anti-tumoral effects through a dual mechanism of action: it acts as a tubulin polymerization inhibitor and a disruptor of Src kinase signaling.[6][7][8][9] A primary consequence of its interaction with the cellular cytoskeleton is the induction of cell cycle arrest at the G2/M phase, which ultimately leads to apoptotic cell death in rapidly dividing cells.[4][7][10][11] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental validation of Tirbanibulin-induced G2/M arrest.

Core Mechanism of Action

Tirbanibulin's efficacy stems from its ability to interfere with two critical pathways involved in cell division and proliferation.

Inhibition of Tubulin Polymerization

The primary mechanism driving G2/M arrest is the disruption of microtubule dynamics.[1][2][7][12] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] During mitosis (the M phase of the cell cycle), microtubules form the mitotic spindle, a complex apparatus required for the precise segregation of chromosomes into daughter cells.[7]

Tirbanibulin binds directly to β-tubulin at or near the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules.[4][10][11] This disruption of the microtubule network prevents the formation of a functional mitotic spindle.[7] Consequently, the cell is unable to progress through mitosis, leading to a robust arrest in the G2/M phase of the cell cycle.[7][11]

A key characteristic of tirbanibulin is that its binding to tubulin is reversible.[4][11] This contrasts with other tubulin-binding agents like paclitaxel and vinblastine, whose irreversible binding can lead to significant toxicity.[4] The reversibility of tirbanibulin's action likely contributes to its favorable safety profile and the transient nature of local skin reactions observed in clinical trials.[1][2][4]

Disruption of Src Kinase Signaling

In addition to its effects on microtubules, tirbanibulin is also a non-ATP competitive inhibitor of Src family kinases (SFKs).[10][13] SFKs are non-receptor tyrosine kinases that play a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][10][13] The expression and activity of Src are often upregulated in precancerous lesions like actinic keratosis and in various cancers.[10][14]

By inhibiting Src signaling, tirbanibulin further suppresses downstream pathways that promote the growth and survival of neoplastic cells.[4][7] While tubulin inhibition is the direct cause of the G2/M block, the concurrent disruption of Src signaling contributes to the overall anti-proliferative and pro-apoptotic efficacy of the drug.[4][7][15]

Signaling Pathways and Molecular Events

The cellular response to tirbanibulin culminates in programmed cell death, initiated by the arrest at the G2/M checkpoint.

Pathway to G2/M Arrest and Apoptosis

The disruption of microtubule formation by tirbanibulin activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that chromosome segregation does not proceed until all chromosomes are correctly attached to the mitotic spindle. By preventing spindle formation, tirbanibulin causes a prolonged activation of the SAC.

This sustained arrest prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as Cyclin B1, for degradation. The persistence of the Cyclin B1/CDK1 complex maintains the cell in a mitotic state. However, prolonged arrest triggers intrinsic and extrinsic apoptotic pathways.[4][14] This is evidenced by the hyper-phosphorylation of the anti-apoptotic protein Bcl-2 and the cleavage and activation of caspases 8, 9, and 3, ultimately leading to programmed cell death.[4][5][16][17]

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Cytoskeleton cluster_checkpoint Cell Cycle Regulation cluster_outcome Cellular Outcome Tirbanibulin Tirbanibulin BetaTubulin β-Tubulin Tirbanibulin->BetaTubulin Binds to MT Microtubule Polymerization BetaTubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates CyclinB1 Cyclin B1 Degradation SAC->CyclinB1 Inhibits G2M G2/M Arrest CyclinB1->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces Caspases Caspase 8, 9, 3 Activation Apoptosis->Caspases Mediated by

Caption: Signaling pathway of Tirbanibulin-induced G2/M arrest and apoptosis.

Src Kinase Inhibition Pathway

Tirbanibulin's disruption of the microtubule network can also indirectly interfere with Src intracellular trafficking and signaling. This leads to the downregulation of phosphorylated Src (p-Src) and its downstream targets, such as Focal Adhesion Kinase (FAK), which are involved in cell migration and proliferation.[4]

Src_Pathway Tirbanibulin Tirbanibulin Src Src Family Kinases (SFKs) Tirbanibulin->Src Inhibits Downstream Downstream Targets (FAK, paxillin, etc.) Src->Downstream Activates Proliferation Cell Proliferation, Survival & Migration Downstream->Proliferation Promotes

Caption: Simplified pathway of Tirbanibulin's inhibition of Src kinase signaling.

Quantitative Data from In-Vitro Studies

Multiple studies have quantified the effect of tirbanibulin on cell cycle distribution in various cell lines. The data consistently show a significant accumulation of cells in the G2/M phase following treatment.

Cell LineTirbanibulin ConcentrationTreatment DurationKey FindingReference
HeLa44 nM (IC50)48 hoursConcentration-dependent increase in G2/M phase population.[18]
A431 (cSCC)Not specifiedNot specifiedInduced G2/M cell cycle arrest and apoptosis.[12]
SCC-12 (cSCC)Not specifiedNot specifiedInduced G2/M cell cycle arrest.[12]
CCD-1106 KERTr (Keratinocytes)50 nM40 hoursInduced complete cell cycle arrest at the G2/M phase.[4][14]
PC3-LN4 (Prostate Cancer)Not specifiedNot specifiedTriggered apoptosis, confirmed by Annexin V staining.[4][11]
Human Keratinocytes & Melanoma≤50 nM (GI50)Not specifiedPotent inhibition of cell growth.[6]

Experimental Protocols

The following sections detail standardized protocols for investigating tirbanibulin's effect on the cell cycle.

Cell Culture and Treatment
  • Cell Lines: Human cervical cancer cells (HeLa), human epidermoid carcinoma cells (A431), or immortalized human keratinocytes (e.g., CCD-1106 KERTr) are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare fresh stock solutions of this compound in DMSO.

    • Treat cells with the desired final concentrations of tirbanibulin (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

Cell Cycle Analysis via Flow Cytometry

This protocol is the gold standard for quantifying cell cycle distribution based on DNA content.[19][20]

  • Materials:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cold 70% Ethanol

    • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

  • Procedure:

    • Harvest Cells: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.

    • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Fixation: While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix overnight or for at least 2 hours at -20°C.[18][19]

    • Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.[18]

    • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19]

    • Analysis: Gate on single cells to exclude doublets and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT).[19]

Flow_Cytometry_Workflow start 1. Seed & Treat Cells (e.g., 24-48h) harvest 2. Harvest Cells (Adherent + Floating) start->harvest wash1 3. Wash with PBS harvest->wash1 fix 4. Fix in Cold 70% Ethanol (≥2h at -20°C) wash1->fix wash2 5. Wash & Remove Ethanol fix->wash2 stain 6. Stain with PI/RNase Solution (30 min, RT, dark) wash2->stain acquire 7. Acquire Data on Flow Cytometer stain->acquire end 8. Analyze DNA Histogram (Quantify G0/G1, S, G2/M) acquire->end

References

An In-depth Technical Guide to the Molecular Targets of Tirbanibulin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirbanibulin is a first-in-class dual-action inhibitor with potent anti-proliferative properties. It operates through a novel mechanism that involves the disruption of two key cellular components: the microtubule network and the Src kinase signaling pathway. By targeting tubulin polymerization and Src kinase activity, Tirbanibulin effectively induces cell cycle arrest and apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of Tirbanibulin's molecular targets, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Targets

Tirbanibulin exerts its pharmacological effects by engaging two distinct molecular targets critical for cell division, proliferation, and survival.

Tubulin

Tirbanibulin functions as a potent inhibitor of tubulin polymerization.[1][2] Unlike other tubulin-binding agents such as paclitaxel or vinca alkaloids, Tirbanibulin's binding is reversible.[3]

  • Binding Site : Cell-based experiments and structural analyses have revealed that Tirbanibulin binds to the colchicine-binding site on β-tubulin.[1][4]

  • Mechanism : By occupying this site, Tirbanibulin prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton is a primary driver of its anti-proliferative effects.[4]

Src Kinase

In addition to its effects on microtubules, Tirbanibulin is a non-ATP competitive inhibitor of Src kinase.[1][5] Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell migration, proliferation, and survival.[1][5]

  • Binding Site : Tirbanibulin targets the peptide substrate binding site of Src, which confers a degree of specificity and distinguishes it from ATP-competitive inhibitors.[1][6]

  • Mechanism : By blocking the substrate binding site, Tirbanibulin prevents the phosphorylation of downstream effector proteins, thereby disrupting Src-mediated signaling cascades.[1] It is also hypothesized that the inhibition of Src can contribute to the inhibitory effects on microtubule polymerization.[1]

Pharmacological Data

The potency of Tirbanibulin has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based growth inhibition studies.

Table 1: Inhibitory Concentration (IC50) Data

This table summarizes the concentration of Tirbanibulin required to inhibit the activity of its primary molecular targets by 50%.

TargetAssay TypeIC50 ValueReference(s)
Src KinaseKinase Inhibition Assay25 nM[7]
Tubulin PolymerizationCellular Assay (no plasma)~125 nM[1]
Tubulin PolymerizationCellular Assay (+ plasma)~500 nM[1]
Table 2: Growth Inhibition (GI50) Data in Cancer Cell Lines

This table presents the concentration of Tirbanibulin required to inhibit the growth of various cancer cell lines by 50%.

Cell LineCancer TypeGI50 ValueReference(s)
Huh7Hepatocellular Carcinoma9 nM[5][8]
PLC/PRF/5Hepatocellular Carcinoma13 nM[5][8]
Hep3BHepatocellular Carcinoma26 nM[5][8]
HepG2Hepatocellular Carcinoma60 nM[5][8]
NIH3T3/c-Src527FEngineered Murine Fibroblast23 nM[8]
SYF/c-Src527FEngineered Murine Fibroblast39 nM[8]
HeLaCervical Cancer44 nM[3]

Mechanism of Action & Signaling Pathways

The dual inhibition of tubulin and Src kinase by Tirbanibulin culminates in cell cycle arrest and apoptosis, primarily through the pathways illustrated below.

Tirbanibulin_Mechanism_of_Action cluster_0 Tirbanibulin cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Downstream Consequences Tirbanibulin Tirbanibulin Tubulin β-Tubulin (Colchicine Site) Tirbanibulin->Tubulin Src Src Kinase (Substrate Site) Tirbanibulin->Src MT_Disruption Microtubule Polymerization Inhibition Tubulin->MT_Disruption Src_Inhibition Src Signaling Inhibition Src->Src_Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest MT_Disruption->CellCycleArrest Prolif_Survival Reduced Proliferation, Migration & Survival Src_Inhibition->Prolif_Survival Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->Prolif_Survival

Figure 1: Dual mechanism of action of Tirbanibulin.

Disruption of the microtubule network directly leads to an arrest of the cell cycle in the G2/M phase, a hallmark characteristic of microtubule-targeting agents.[3] This mitotic arrest subsequently triggers programmed cell death (apoptosis).[2][9] Concurrently, the inhibition of Src kinase disrupts signaling pathways essential for cell proliferation, survival, and migration, further contributing to the drug's anti-neoplastic activity.

Signaling_Pathway cluster_tubulin Tubulin Pathway cluster_src Src Kinase Pathway Tirbanibulin Tirbanibulin Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Src Src Kinase Tirbanibulin->Src Microtubules Microtubule Network Integrity Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disruption Apoptosis Apoptosis (Caspase Activation) G2M_Arrest->Apoptosis FAK FAK / Paxillin Src->FAK RasRho Ras/Rho/Rac GTPases Src->RasRho CellResponse Proliferation, Survival, Migration, Invasion FAK->CellResponse PI3K_AKT PI3K/Akt Pathway RasRho->PI3K_AKT MAPK MAPK Pathway RasRho->MAPK PI3K_AKT->CellResponse MAPK->CellResponse

Figure 2: Key signaling pathways affected by Tirbanibulin.

Key Experimental Protocols

The characterization of Tirbanibulin's activity relies on several key in vitro assays. Provided below are detailed, representative protocols for these experiments.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Tubulin_Polymerization_Workflow start Start: Prepare Reagents on Ice prep_tubulin 1. Thaw purified tubulin, GTP, and polymerization buffer (PB) on ice. start->prep_tubulin prep_rxn 2. Prepare reaction mix: - Tubulin in 1x PB-GTP - 10 µL of Test Compound (Tirbanibulin) or Controls (Nocodazole, Paclitaxel, DMSO) prep_tubulin->prep_rxn plate 3. Pipette 70 µL of reaction mix into pre-chilled 96-well plate wells. prep_rxn->plate spectro 4. Transfer plate to spectrophotometer pre-warmed to 37°C. plate->spectro measure 5. Measure absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes. spectro->measure analyze 6. Analyze data: Plot absorbance vs. time to generate polymerization curves. measure->analyze end End: Determine Inhibition or Stabilization Effect analyze->end

Figure 3: Experimental workflow for the tubulin polymerization assay.

Methodology:

  • Reagent Preparation : Thaw purified bovine or porcine tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 1x polymerization buffer containing 1 mM GTP (PB-GTP).[10][11]

  • Compound Dilution : Prepare serial dilutions of Tirbanibulin Mesylate in 1x PB-GTP. Prepare control compounds such as nocodazole (inhibitor) and paclitaxel (stabilizer) at appropriate concentrations (e.g., 10 µM), and a vehicle control (e.g., DMSO).[4]

  • Reaction Assembly : On ice, add tubulin to 1x PB-GTP to a final concentration of ~2 mg/mL (~20 µM). In a pre-chilled 96-well plate, add the tubulin solution to wells containing the diluted test compounds or controls.[10][11]

  • Measurement : Immediately transfer the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 or 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[4][12]

  • Data Analysis : Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Src Kinase Activity Assay (Luminescence-Based)

This assay quantifies Src kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.

Methodology:

  • Reagent Preparation : Dilute recombinant active Src kinase, a specific peptide substrate (e.g., Poly(Glu,Tyr 4:1)), and ATP to their optimal concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).[13][14]

  • Inhibitor Preparation : Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.

  • Kinase Reaction : In a 384-well or 96-well opaque plate, add the Src kinase, peptide substrate, and Tirbanibulin (or vehicle control). Initiate the reaction by adding ATP.[13]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[14]

  • ATP Detection : Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent converts ADP back to ATP and then uses luciferase to generate a light signal proportional to the amount of ADP formed (and thus, kinase activity).[13]

  • Measurement : After a brief incubation (30-40 minutes), measure the luminescence using a plate reader.[13]

  • Data Analysis : A decrease in kinase activity results in less ATP consumption and therefore a lower luminescent signal. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Tirbanibulin on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.

Methodology:

  • Cell Plating : Seed cells (e.g., HeLa, Huh7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment : Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.[8]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[15][16]

  • Formazan Solubilization : During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals. Carefully remove the media and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI50 value.

Immunofluorescence Staining of Microtubules

This microscopy-based technique is used to visualize the disruptive effect of Tirbanibulin on the cellular microtubule network.

Methodology:

  • Cell Culture and Treatment : Grow cells on sterile glass coverslips. Treat with Tirbanibulin at various concentrations for a defined period (e.g., 6-18 hours).[11]

  • Fixation : Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 4-10 minutes at -20°C, or 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17][18]

  • Permeabilization : If using a non-methanol fixative, permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-20 minutes to allow antibodies to enter the cell.[18][19]

  • Blocking : Incubate the cells in a blocking solution (e.g., 1-3% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[17][19]

  • Primary Antibody Incubation : Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin (e.g., diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[11][17]

  • Secondary Antibody Incubation : After washing with PBS, incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI may be included.[11]

  • Mounting and Imaging : Wash the coverslips again, mount them onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by depolymerization and diffuse tubulin staining, will be evident in Tirbanibulin-treated cells compared to the well-defined filamentous network in control cells.

References

An In-depth Technical Guide to the Tirbanibulin Mesylate Binding Site on β-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular interactions between Tirbanibulin mesylate and its target, β-tubulin. It consolidates key quantitative data, outlines detailed experimental methodologies used for its characterization, and illustrates the associated biochemical pathways and experimental workflows.

Executive Summary

Tirbanibulin is a novel microtubule inhibitor approved for the topical treatment of actinic keratosis. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cells. Extensive research has demonstrated that Tirbanibulin exerts its potent anti-proliferative effects by directly binding to β-tubulin, a subunit of the microtubule heterodimer. Structural and biochemical studies have precisely identified its binding location as the colchicine-binding site. A key characteristic of this interaction is its reversibility, which is believed to contribute to Tirbanibulin's favorable safety profile compared to other irreversibly binding tubulin inhibitors[1][2]. This guide synthesizes the pivotal findings that define our current understanding of this drug-target interaction.

Quantitative Data: Binding Affinity and Cellular Potency

The interaction of Tirbanibulin with tubulin and its subsequent effect on cancer cell lines have been quantified through various assays. The data highlights a high-affinity interaction and potent anti-proliferative activity.

Parameter Molecule Value Assay Cell Line / System Reference
Dissociation Constant (Kd) Tirbanibulin (KXO1)1.26 ± 0.27 µMTryptophan Fluorescence DecreasePurified Tubulin[3]
Dissociation Constant (Kd) Colchicine13.3 ± 3.30 µMTryptophan Fluorescence DecreasePurified Tubulin[3]
Half-maximal Inhibitory Concentration (IC50) Tirbanibulin44 nMCCK-8 Proliferation AssayHeLa (Cervical Cancer)[1]
Half-maximal Inhibitory Concentration (IC50) Tirbanibulin30.26 nM (at 72h)MTT Proliferation AssayA431 (Squamous Cell Carcinoma)[4]
Half-maximal Inhibitory Concentration (IC50) Tirbanibulin24.32 nM (at 72h)MTT Proliferation AssaySCC-12 (Squamous Cell Carcinoma)[4]

Table 1: Summary of quantitative data for Tirbanibulin's binding affinity and anti-proliferative potency.

Molecular Mechanism of Action

Tirbanibulin's primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization[2][5]. This disruption of the microtubule network prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, rapidly dividing cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death)[1][2]. In addition to its direct effect on tubulin, Tirbanibulin has also been shown to disrupt Src kinase signaling, a pathway involved in cell proliferation and survival, further contributing to its anti-tumor effects[5][6].

Tirbanibulin This compound Tubulin β-Tubulin (Colchicine Site) Tirbanibulin->Tubulin Binds Reversibly Src Src Kinase Signaling Tirbanibulin->Src Disrupts Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Proliferation Cell Proliferation & Survival Src->Proliferation Proliferation->Apoptosis Reduces A Functional Screening: In Vitro Tubulin Polymerization Assay B Binding Site Identification: Competitive Binding Assays (e.g., EBI, Photoaffinity Labeling) A->B Confirms tubulin inhibition E Cellular Validation: Cell Cycle & Proliferation Assays A->E Validates cellular effect C Affinity Quantification: Tryptophan Fluorescence Decrease (TFD) Assay B->C Identifies colchicine site D High-Resolution Structural Analysis: X-ray Crystallography C->D Quantifies binding (Kd) D->E Reveals atomic interactions

References

Methodological & Application

Tirbanibulin Mesylate: In Vitro Cell Proliferation Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirbanibulin mesylate is a novel, potent, first-in-class dual inhibitor of Src kinase and tubulin polymerization. It exerts anti-proliferative effects by disrupting microtubule dynamics and interfering with key signaling pathways involved in cell growth and survival.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound on cell proliferation using standard colorimetric (MTT) and chemiluminescent (BrdU) assays. The provided methodologies are intended to guide researchers in the accurate and reproducible evaluation of Tirbanibulin's cytostatic and cytotoxic effects on various cancer cell lines.

Introduction

This compound has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[2][3] Its unique dual mechanism of action makes it a compelling candidate for cancer therapy. Tirbanibulin binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization, which in turn disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4] Concurrently, as a non-ATP competitive inhibitor, it targets the peptide substrate binding site of Src kinase, a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[5][6] The in vitro assessment of cell proliferation is a critical first step in evaluating the anti-cancer potential of compounds like this compound. This document outlines detailed protocols for two widely accepted assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU assay, which quantifies DNA synthesis during cell division.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values obtained from in vitro cell proliferation assays.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
A431Cutaneous Squamous Cell Carcinoma7230.26
SCC-12Cutaneous Squamous Cell Carcinoma7224.32
NHEKNormal Human Epidermal Keratinocytes72>100
Data sourced from a study by Tirbanibulin's effects on squamous cell carcinoma cells.[5]

Table 2: IC50/GI50 Values of this compound in Various Cell Lines

Cell LineCancer TypeAssay TypeGI50/IC50 (nM)
c-Src527F/NIH3T3Engineered cell lineNot Specified13 (GI50)
HT29Colon CancerNot Specified23 (GI50)
HeLaCervical CancerCCK-844 (IC50)
Data for c-Src527F/NIH3T3 and HT29 is from a study on Tirbanibulin's approval. Data for HeLa cells is from a study on Tirbanibulin derivatives.[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent or suspension cells.[1][2][4]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only) should be included.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay Protocol

This protocol outlines the detection of newly synthesized DNA as a marker of cell proliferation using a BrdU incorporation assay, based on standard methodologies.[3][6][8][9]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • BrdU labeling solution (10 µM in complete medium)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate solution (e.g., TMB for HRP-conjugated antibody)

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound for the desired duration (e.g., 48 or 72 hours).

  • BrdU Labeling:

    • After the drug treatment period, add 10 µL of BrdU labeling solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow for BrdU incorporation into the DNA of proliferating cells.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the medium from the wells.

    • Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Remove the fixing/denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of the diluted anti-BrdU antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Substrate Addition and Signal Detection:

    • Wash the wells three times with wash buffer.

    • If using an HRP-conjugated antibody, add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm.

    • If using a fluorescently-conjugated antibody, add an appropriate mounting medium and visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • For the colorimetric assay, subtract the blank readings and calculate the percentage of proliferation relative to the vehicle control.

    • For the fluorescence assay, quantify the number of BrdU-positive cells.

    • Plot a dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Cell Proliferation Assay cluster_mtt MTT Assay cluster_brdu BrdU Assay start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add brdu_add Add BrdU Labeling Reagent incubation2->brdu_add mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analysis Data Analysis (IC50 Determination) mtt_read->analysis brdu_incubate Incubate 2-4h brdu_add->brdu_incubate fix_denature Fix and Denature DNA brdu_incubate->fix_denature ab_incubate Add Anti-BrdU Antibody fix_denature->ab_incubate detect Add Substrate & Detect Signal ab_incubate->detect detect->analysis

Caption: Workflow for assessing Tirbanibulin's anti-proliferative effects.

G cluster_pathway This compound Mechanism of Action cluster_tubulin Tubulin Polymerization Pathway cluster_src Src Kinase Signaling Pathway tirbanibulin This compound tubulin β-Tubulin tirbanibulin->tubulin Inhibits src Src Kinase tirbanibulin->src Inhibits microtubules Microtubule Assembly tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis proliferation1 Cell Proliferation mitosis->proliferation1 cell_cycle_arrest G2/M Cell Cycle Arrest mitosis->cell_cycle_arrest downstream Downstream Signaling (e.g., FAK, Paxillin, Rho) src->downstream survival Cell Survival downstream->survival migration Cell Migration downstream->migration proliferation2 Cell Proliferation downstream->proliferation2 apoptosis Apoptosis survival->apoptosis Inhibition leads to cell_cycle_arrest->apoptosis

Caption: Dual inhibitory mechanism of this compound.

References

Application Notes and Protocols for Tirbanibulin Mesylate in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tirbanibulin, also known as KX2-391, is a novel compound with a dual mechanism of action, making it a subject of significant interest in oncology research.[1] It functions as both a tubulin polymerization inhibitor and a non–ATP-competitive inhibitor of Src kinase signaling.[1][2] This dual activity disrupts key cellular processes involved in cancer cell proliferation, survival, and migration.[1] By inhibiting tubulin polymerization, Tirbanibulin arrests the cell cycle in the G2/M phase, while its inhibition of the Src kinase pathway interferes with signals that promote cell growth and metastasis.[1][3][4] These actions ultimately lead to apoptosis (programmed cell death) in rapidly dividing cells.[3]

These application notes provide an overview of Tirbanibulin's effects on various cancer cell lines and detailed protocols for its use in in-vitro experiments.

Data Presentation: In-Vitro Efficacy

Tirbanibulin has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values typically in the low nanomolar range.

Cell LineCancer TypeParameterValue (nM)Citation
Huh7Hepatocellular CarcinomaGI₅₀9[5][6]
PLC/PRF/5Hepatocellular CarcinomaGI₅₀13[5][6]
Hep3BHepatocellular CarcinomaGI₅₀26[5][6]
HepG2Hepatocellular CarcinomaGI₅₀60[5][6]
NIH3T3/c-Src527FEngineered Src-drivenGI₅₀23[5][6]
SYF/c-Src527FEngineered Src-drivenGI₅₀39[5][6]
A431Squamous Cell CarcinomaIC₅₀ (72h)30.26[7]
SCC-12Squamous Cell CarcinomaIC₅₀ (72h)24.32[7]

Mechanism of Action: Signaling Pathway

Tirbanibulin's anti-tumor activity stems from its ability to simultaneously disrupt the cytoskeleton and key proto-oncogenic signaling pathways. It binds to tubulin, preventing the formation of microtubules necessary for mitotic spindle formation, and also targets the peptide substrate site of Src kinase.[1][5] This leads to cell cycle arrest, upregulation of p53, and apoptosis induction via caspase-3 stimulation and PARP cleavage.[2]

Tirbanibulin_Mechanism cluster_effects Cellular Effects Tirbanibulin Tirbanibulin Mesylate Tubulin Tubulin Polymerization Tirbanibulin->Tubulin inhibits Src Src Kinase Signaling Tirbanibulin->Src inhibits Microtubules Microtubule Disruption Src_Downstream Inhibition of Src Substrate Phosphorylation G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest leads to Proliferation Cell Proliferation & Survival Src_Downstream->Proliferation disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Proliferation->Apoptosis reduction leads to

Caption: Dual mechanism of Tirbanibulin targeting tubulin and Src kinase.

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper dissolution and storage are critical for maintaining the compound's activity.

  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO).[6][8]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in high-purity DMSO.

    • Sonication may be required to ensure complete dissolution.[6][8]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (within one week).[8]

    • For cell-based experiments, dilute the stock solution in a suitable culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]

2. Cell Viability / Proliferation Assay (MTT-based)

This protocol is used to determine the cytotoxic or cytostatic effects of Tirbanibulin and to calculate the GI₅₀/IC₅₀ values.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of Tirbanibulin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Tirbanibulin (e.g., ranging from 0.1 nM to 1000 nM). Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.

    • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[7]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Tirbanibulin concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

3. Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Tirbanibulin on cell cycle distribution, specifically to detect the G2/M arrest.[4]

  • Materials: 6-well plates, cancer cell lines, complete culture medium, this compound, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

  • Procedure:

    • Treatment: Seed cells in 6-well plates and treat with Tirbanibulin at relevant concentrations (e.g., 1x and 5x IC₅₀) for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

    • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer.

    • Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control to identify G2/M arrest.

Experimental Workflow Visualization

The general workflow for evaluating Tirbanibulin in vitro involves a series of sequential assays to characterize its biological effects on cancer cells.

Tirbanibulin_Workflow start Cell Line Selection & Culture viability Cell Viability Assay (e.g., MTT) start->viability stock Prepare Tirbanibulin Stock Solution (DMSO) stock->viability ic50 Determine IC₅₀ Value viability->ic50 downstream Downstream Assays (at IC₅₀ concentrations) ic50->downstream cell_cycle Cell Cycle Analysis (Flow Cytometry) downstream->cell_cycle apoptosis Apoptosis Assay (Annexin V/7-AAD) downstream->apoptosis analysis Data Analysis & Interpretation cell_cycle->analysis apoptosis->analysis

Caption: Standard in-vitro workflow for testing Tirbanibulin on cancer cells.

References

Application of Tirbanibulin Mesylate in Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tirbanibulin mesylate, a novel microtubule and Src kinase inhibitor, has demonstrated significant potential in the research and treatment of squamous cell carcinoma (SCC). Originally approved for the topical treatment of actinic keratosis, a precursor to SCC, its mechanism of action and observed efficacy in preclinical and limited clinical settings suggest a broader applicability for SCC.[1][2] This document provides a comprehensive overview of its application in SCC research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Tirbanibulin exerts its anti-tumor effects through a dual mechanism of action.[1] It primarily acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network.[2] This disruption results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[2][3] Secondly, tirbanibulin is reported to inhibit Src kinase signaling pathways, which are crucial for various cellular processes such as proliferation, survival, and migration of cancer cells.[4][5] However, recent studies in cutaneous SCC (cSCC) cell lines suggest that the anti-tumor effects are predominantly mediated by the dysregulation of β-tubulin-polymerization, with a less significant role for Src signaling interference in these specific cell lines.[2]

Key Research Findings:
  • Inhibition of Proliferation: Tirbanibulin has been shown to significantly reduce the proliferation of SCC cell lines in a dose-dependent manner.[2]

  • Induction of Apoptosis: The compound effectively induces apoptosis in SCC cells.[2]

  • Inhibition of Migration: Tirbanibulin has been observed to inhibit the migration of cSCC cell lines.[2]

  • Cell Cycle Arrest: Treatment with tirbanibulin leads to a G2/M phase cell cycle arrest in cSCC cells.[2]

  • In Vivo Efficacy: While extensive in vivo data for SCC is still emerging, oral application of tirbanibulin has been shown to reduce tumor weight and frequency in other cancer models, an effect attributed to inhibited proliferation and increased apoptosis.[2] Case reports have also documented the complete resolution of SCC lesions after topical application of tirbanibulin.[5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on squamous cell carcinoma cell lines.

Table 1: IC50 Values of Tirbanibulin in cSCC Cell Lines after 72 hours of Stimulation

Cell LineIC50 (nM)
A43130.26[2]
SCC-1224.32[2]

Table 2: Summary of In Vitro Effects of Tirbanibulin on cSCC Cell Lines (A431 & SCC-12)

ExperimentCell LineConcentration(s)DurationKey Findings
Proliferation Assay (MTT) A431, SCC-12Dose-dependent48h / 72hSignificant inhibition of proliferation.[2]
Migration Assay (Scratch Test) A43150 nM / 100 nM24hSignificant reduction in migration.[2]
SCC-12100 nM24hSignificant reduction in migration.[2]
Apoptosis Assay (Flow Cytometry) A431100 nM24hSignificant induction of apoptosis.[2]
SCC-12100 nM48hNo significant induction of apoptosis.[2]
Cell Cycle Analysis (Flow Cytometry) A43150 nM / 100 nM24hInduction of G2/M cell cycle arrest.[2]
SCC-1250 nM / 100 nM48hInduction of G2/M cell cycle arrest.[2]

Table 3: Clinical Observations of Topical Tirbanibulin in SCC

Study TypeNumber of Patients/LesionsTreatment RegimenOutcome
Case Series7 (6 SCC, 1 SCCIS)Monthly courses of 1% ointment for 5 consecutive nights6 out of 7 lesions eradicated histologically.[1]
Case Report1 (Periungual SCC)1% ointment for 5 consecutive daysComplete resolution.[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on tirbanibulin's effects on cSCC cell lines.[2]

a. Materials:

  • SCC cell lines (e.g., A431, SCC-12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of tirbanibulin in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of tirbanibulin or vehicle control (DMSO).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Scratch Assay)

This protocol is based on a methodology used to assess the effect of tirbanibulin on cSCC cell migration.[2]

a. Materials:

  • SCC cell lines (e.g., A431, SCC-12)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 1000 µL pipette tip

  • Microscope with a camera

b. Protocol:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a vertical scratch in the cell monolayer using a sterile 1000 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing tirbanibulin (e.g., 50 nM, 100 nM) or vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Capture images of the same scratch area at 24 hours.

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the steps for analyzing apoptosis and cell cycle distribution following tirbanibulin treatment.[2]

a. Materials:

  • SCC cell lines (e.g., A431, SCC-12)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 7-AAD (7-Aminoactinomycin D) for cell cycle analysis

  • Ice-cold 70% ethanol

  • Flow cytometer

b. Protocol for Apoptosis:

  • Seed cells in 6-well plates and treat with tirbanibulin (e.g., 100 nM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

c. Protocol for Cell Cycle:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., 7-AAD or PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Src Signaling

This protocol provides a general framework for assessing the phosphorylation status of Src and its downstream targets.[4]

a. Materials:

  • SCC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

  • Western blot imaging system

b. Protocol:

  • Treat cells with tirbanibulin at various concentrations and time points.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Tirbanibulin_Mechanism_of_Action cluster_tubulin Microtubule Dynamics cluster_src Src Kinase Signaling Tirbanibulin This compound Tubulin β-Tubulin Tirbanibulin->Tubulin Src Src Kinase Tirbanibulin->Src Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Downstream Downstream Signaling (e.g., FAK, PI3K/AKT, MAPK) Src->Downstream Inhibits (?) Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival

Caption: Dual mechanism of action of this compound in SCC.

Experimental_Workflow_Tirbanibulin_SCC cluster_assays In Vitro Assays Start Start: SCC Cell Culture Treatment Treat with Tirbanibulin (Dose and Time Course) Start->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Scratch Test) Treatment->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (Src Signaling) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Tirbanibulin's Efficacy and Mechanism DataAnalysis->Conclusion

Caption: General workflow for in vitro evaluation of Tirbanibulin in SCC.

References

Application Notes and Protocols for Tirbanibulin Mesylate in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin mesylate, a first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling, is an emerging therapeutic agent with demonstrated efficacy in the treatment of actinic keratosis (AK).[1][2][3] Its unique mechanism of action, which induces apoptosis in rapidly dividing cells, presents a compelling rationale for its investigation in combination with other therapeutic modalities to enhance anti-cancer efficacy and overcome potential resistance mechanisms.[1][4] These application notes provide a comprehensive overview of preclinical study designs for evaluating this compound in combination therapies.

Mechanism of Action: Tirbanibulin exerts its anti-proliferative effects through two primary pathways:

  • Tubulin Polymerization Inhibition: By binding to a novel site on the α-β tubulin heterodimer, Tirbanibulin disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5]

  • Src Kinase Signaling Disruption: Tirbanibulin indirectly downregulates Src kinase signaling, a pathway often upregulated in cancer and implicated in cell proliferation, migration, and survival.[1][2]

This dual mechanism suggests potential synergistic effects when combined with agents that target different cellular processes, such as DNA replication, immune responses, or other signaling pathways.

Preclinical Combination Therapy Studies: Rationale and Design

The following sections outline the rationale and proposed experimental designs for investigating this compound in combination with other cancer therapies in preclinical settings.

Combination with Chemotherapy (e.g., 5-Fluorouracil)

Rationale: 5-Fluorouracil (5-FU) is a commonly used topical chemotherapy for AK that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[6] Combining Tirbanibulin's mitotic inhibition with 5-FU's S-phase inhibition could lead to a more comprehensive blockade of the cell cycle and enhanced cancer cell killing.

Experimental Workflow:

G cluster_0 In Vitro Synergy Assessment cluster_1 In Vivo Efficacy Study A Select skin cancer cell lines (e.g., A431, SCC-12) B Determine single-agent IC50 values (Tirbanibulin and 5-FU) via MTT/CCK-8 assay A->B C Design drug combination matrix (varying concentrations of both drugs) B->C D Treat cells with drug combinations for 48-72 hours C->D E Assess cell viability (MTT/CCK-8 assay) D->E F Calculate Combination Index (CI) using CompuSyn software to determine synergy E->F G Establish tumor xenografts in mice (e.g., subcutaneous A431) H Randomize mice into treatment groups: 1. Vehicle 2. Tirbanibulin 3. 5-FU 4. Tirbanibulin + 5-FU G->H I Administer treatments (topical or systemic) H->I J Monitor tumor volume and body weight I->J K At study endpoint, collect tumors for immunohistochemistry (e.g., Ki-67, cleaved caspase-3) J->K

Fig. 1: Workflow for Tirbanibulin and 5-FU Combination Study.
Combination with Immunotherapy (e.g., Anti-PD-1)

Rationale: Preclinical studies have shown that other tubulin inhibitors and Src kinase inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[7] Tirbanibulin may promote an inflammatory response, potentially increasing T-cell infiltration and synergizing with anti-PD-1 therapy.

Experimental Workflow:

G cluster_0 In Vitro Immunomodulatory Effects cluster_1 In Vivo Efficacy in Syngeneic Mouse Model A Co-culture of cancer cells with immune cells (e.g., PBMCs) B Treat co-culture with: 1. Vehicle 2. Tirbanibulin 3. Anti-PD-1 4. Tirbanibulin + Anti-PD-1 A->B C Analyze immune cell activation and proliferation (e.g., flow cytometry for CD8+, CD4+ T-cells) B->C D Measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA B->D E Implant syngeneic tumor cells (e.g., B16-F10 melanoma) in immunocompetent mice F Randomize mice into treatment groups: 1. Isotype control 2. Tirbanibulin 3. Anti-PD-1 4. Tirbanibulin + Anti-PD-1 E->F G Administer treatments F->G H Monitor tumor growth and survival G->H I Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry or IHC at endpoint H->I

Fig. 2: Workflow for Tirbanibulin and Immunotherapy Study.
Combination with Cryotherapy

Rationale: Cryotherapy is a lesion-directed therapy that induces cell death through freezing. A sequential treatment approach, where cryotherapy is followed by a field treatment with Tirbanibulin, has shown promise in clinical settings for actinic keratosis.[8][9] This combination aims to eliminate both visible lesions and subclinical dysplasia in the surrounding field.

Experimental Workflow:

G cluster_0 In Vivo Sequential Treatment Model A Induce skin lesions in a mouse model (e.g., UV-induced skin damage) B Treat distinct lesions with cryotherapy A->B C After a healing period (e.g., 1-2 weeks), randomize mice to receive: 1. Vehicle ointment 2. Tirbanibulin ointment to the treated field B->C D Monitor lesion clearance and recurrence over time C->D E Histological analysis of skin biopsies to assess for residual dysplasia D->E

Fig. 3: Workflow for Tirbanibulin and Cryotherapy Study.

Data Presentation

Quantitative data from preclinical combination studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Example of In Vitro Synergy Data Presentation

Cell LineDrug CombinationIC50 (Single Agent)IC50 (in Combination)Combination Index (CI)Synergy/Antagonism
A431Tirbanibulin + 5-FU[IC50 of Tirbanibulin][IC50 of Tirbanibulin with 5-FU][CI value][Synergistic/Additive/Antagonistic]
5-FU + Tirbanibulin[IC50 of 5-FU][IC50 of 5-FU with Tirbanibulin]
SCC-12Tirbanibulin + 5-FU[IC50 of Tirbanibulin][IC50 of Tirbanibulin with 5-FU][CI value][Synergistic/Additive/Antagonistic]
5-FU + Tirbanibulin[IC50 of 5-FU][IC50 of 5-FU with Tirbanibulin]

Table 2: Example of In Vivo Efficacy Data Presentation

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle[Mean ± SEM]-[Mean ± SEM]
Tirbanibulin[Mean ± SEM][TGI %][Mean ± SEM]
Combination Agent[Mean ± SEM][TGI %][Mean ± SEM]
Tirbanibulin + Combination Agent[Mean ± SEM][TGI %][Mean ± SEM]

Experimental Protocols

In Vitro Cell Viability Assay for Drug Combination

Objective: To determine the synergistic, additive, or antagonistic effects of Tirbanibulin in combination with another therapeutic agent on the proliferation of skin cancer cell lines.

Materials:

  • Skin cancer cell lines (e.g., A431, SCC-12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Combination agent (e.g., 5-Fluorouracil)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Single-Agent Titration: To determine the IC50 of each drug, treat cells with a serial dilution of Tirbanibulin and the combination agent separately for 48-72 hours.

  • Combination Treatment: Based on the single-agent IC50 values, prepare a dose-response matrix with varying concentrations of both drugs. Treat the cells with the drug combinations for 48-72 hours.

  • Cell Viability Assessment: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model for Combination Therapy

Objective: To evaluate the in vivo efficacy of Tirbanibulin in combination with another therapeutic agent in a tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human skin cancer cell line (e.g., A431)

  • This compound formulation (topical or systemic)

  • Combination agent formulation

  • Calipers for tumor measurement

Protocol:

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (typically 8-10 mice per group).

  • Treatment Administration: Administer treatments as per the study design. For topical administration of Tirbanibulin, apply a defined amount of ointment to the tumor area for a specified duration.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Tissue Analysis: Excise tumors for downstream analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or Western blotting for signaling pathway analysis.

Signaling Pathway Diagrams

cluster_0 Tirbanibulin's Dual Mechanism of Action cluster_1 Tubulin Polymerization Inhibition cluster_2 Src Kinase Signaling Disruption Tirbanibulin Tirbanibulin Tubulin α/β-Tubulin Heterodimer Tirbanibulin->Tubulin Binds to Microtubules Microtubule Assembly Tirbanibulin->Microtubules Inhibits Src Src Kinase Tirbanibulin->Src Disrupts Signaling Disruption Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Downstream Downstream Pro-Survival and Proliferation Pathways Src->Downstream Inhibition Inhibition of Proliferation, Migration, and Survival Src->Inhibition Inhibits Apoptosis2 Apoptosis Inhibition->Apoptosis2 cluster_0 Hypothetical Synergy: Tirbanibulin and Anti-PD-1 cluster_1 Tumor Cell cluster_2 Immune Response Tirbanibulin Tirbanibulin TumorCell Tumor Cell Tirbanibulin->TumorCell Induces Apoptosis AntiPD1 Anti-PD-1 PD1 PD-1 AntiPD1->PD1 Blocks Apoptosis Apoptosis TumorCell->Apoptosis AntigenRelease Tumor Antigen Release Apoptosis->AntigenRelease APC Antigen Presenting Cell (APC) AntigenRelease->APC Uptake by PDL1 PD-L1 PDL1->PD1 Inhibits T-Cell (Checkpoint) TCell CD8+ T-Cell APC->TCell Presents Antigen to TCellActivation T-Cell Activation TCell->TCellActivation TumorKilling Tumor Cell Killing TCellActivation->TumorKilling TumorKilling->TumorCell

References

Application Notes: Tirbanibulin Mesylate in Microtubule Dynamics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tirbanibulin is a novel, potent, and reversible inhibitor of tubulin polymerization.[1][2] It acts as a microtubule-targeting agent (MTA) with a dual mechanism of action, also inhibiting Src kinase signaling.[3][4][5] Approved for the topical treatment of actinic keratosis (AK), its unique properties make it a valuable tool for researchers studying microtubule dynamics, cell cycle regulation, and apoptosis.[4][6][7] Unlike classic MTAs such as colchicine, paclitaxel, or vinblastine, Tirbanibulin's reversible binding to tubulin may result in lower cytotoxicity, offering a distinct advantage for studying the transient effects of microtubule disruption.[1]

Mechanism of Action

Tirbanibulin exerts its primary anti-proliferative effects by directly interacting with the microtubule cytoskeleton. Key aspects of its mechanism include:

  • Tubulin Polymerization Inhibition: Tirbanibulin binds to the colchicine-binding site on β-tubulin, although some studies suggest a novel binding site on the α-β tubulin heterodimer.[1][8] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[6][7]

  • Src Kinase Signaling Disruption: Tirbanibulin is also a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate-binding site.[3] This disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.[1][3] It is not yet definitively clear if the effects on Src signaling are a direct result of binding or secondary to microtubule network disruption.[8]

  • Induction of Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics, which are essential for mitotic spindle formation, leads to a cell cycle arrest in the G2/M phase.[3][8][9] Prolonged arrest triggers programmed cell death (apoptosis) through the activation of both intrinsic and extrinsic pathways, involving caspases 3, 8, and 9.[4][8]

This dual-action mechanism makes Tirbanibulin a versatile agent for investigating the interplay between the cytoskeleton and key signaling pathways in cell proliferation and survival.

Signaling Pathway of Tirbanibulin

Tirbanibulin_Pathway cluster_0 Tirbanibulin Action cluster_1 Microtubule Dynamics cluster_2 Src Kinase Pathway cluster_3 Cellular Outcomes Tirbanibulin Tirbanibulin Tubulin β-Tubulin (Colchicine Site) Tirbanibulin->Tubulin Binds Polymerization Tubulin Polymerization Tirbanibulin->Polymerization Inhibits Src_Kinase Src Kinase Tirbanibulin->Src_Kinase Inhibits Src_Signaling Src Signaling (Proliferation, Migration) Tirbanibulin->Src_Signaling Inhibits MT_Network Microtubule Network Disruption Polymerization->MT_Network Leads to G2M_Arrest G2/M Cell Cycle Arrest MT_Network->G2M_Arrest Causes Prolif_Inhibit Inhibition of Proliferation & Survival Src_Signaling->Prolif_Inhibit Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Tirbanibulin's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to Tirbanibulin's activity from preclinical and clinical studies.

Table 1: In Vitro Activity of Tirbanibulin

Cell Line Assay Type Endpoint Result Reference
HeLa Antiproliferative IC₅₀ 44 nM [9]
Various Cancer Lines Src Signaling - Significant downregulation of phospho-Src (p-Src) [8]
HT-29 (Colon Cancer) Apoptosis Induction - Activation of caspases 3, 8, and 9 [8]
HeLa Cell Cycle G2/M Arrest Concentration-dependent increase [9]

| PC3, CCD-1106 KERTr | Microtubule Disruption | - | Observed at 100 nM and 200 nM |[1] |

Table 2: Clinical Efficacy of Tirbanibulin 1% Ointment for Actinic Keratosis (Day 57)

Clinical Trial Endpoint Tirbanibulin Group Vehicle (Placebo) Group P-value Reference
KX01-AK-003 Complete (100%) Clearance 44% 5% <0.0001 [1][10]
Partial (≥75%) Clearance 68% 16% <0.0001 [1][11]
KX01-AK-004 Complete (100%) Clearance 54% 13% <0.0001 [1][10]

| | Partial (≥75%) Clearance | 76% | 20% | <0.0001 |[1][11] |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Tirbanibulin on microtubule dynamics and related cellular processes.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Tirbanibulin on the assembly of purified tubulin into microtubules by monitoring changes in light absorbance.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Tirbanibulin Mesylate

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • DMSO (vehicle control)

  • 96-well, half-area, UV-transparent microplates

  • Temperature-controlled spectrophotometer/plate reader (340 nm)

Methodology:

  • Reagent Preparation:

    • Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.

    • Prepare a 10 mM stock solution of GTP in G-PEM buffer.

    • Prepare 100X stock solutions of Tirbanibulin, Paclitaxel, and Nocodazole in DMSO. Dilute further in G-PEM to create 10X working solutions.

  • Assay Setup:

    • On ice, add 5 µL of 10X compound solution (Tirbanibulin, controls) or vehicle (G-PEM with DMSO) to designated wells of a pre-chilled 96-well plate.

    • Add 45 µL of the cold tubulin solution to each well.

    • Initiate polymerization by adding 2.5 µL of 10 mM GTP and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

    • Plot absorbance (OD 340 nm) versus time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Compare the polymerization curves of Tirbanibulin-treated samples to the vehicle control. Nocodazole should inhibit the absorbance increase, while Paclitaxel should enhance it.

Protocol 2: Immunofluorescence Microscopy of Cellular Microtubule Networks

This protocol allows for the direct visualization of microtubule network disruption within cells following treatment with Tirbanibulin.

Experimental Workflow Diagram

IF_Workflow start Start seed_cells 1. Seed Cells (e.g., HeLa) on coverslips start->seed_cells end_node End incubate_24h 2. Incubate for 24h (allow attachment) seed_cells->incubate_24h treat_compound 3. Treat with Tirbanibulin (e.g., 100-200 nM) & controls incubate_24h->treat_compound incubate_treat 4. Incubate for Treatment Duration (e.g., 2-24 hours) treat_compound->incubate_treat fix_cells 5. Fix Cells (e.g., with 4% PFA) incubate_treat->fix_cells permeabilize 6. Permeabilize (e.g., with 0.1% Triton X-100) fix_cells->permeabilize block 7. Block (e.g., with 1% BSA) permeabilize->block primary_ab 8. Primary Antibody Incubation (Anti-α-tubulin) block->primary_ab secondary_ab 9. Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab stain_nuclei 10. Counterstain Nuclei (DAPI) secondary_ab->stain_nuclei mount 11. Mount Coverslips stain_nuclei->mount image 12. Acquire Images (Fluorescence Microscope) mount->image image->end_node

Caption: Workflow for immunofluorescence staining.

Materials:

  • HeLa or other suitable adherent cell line

  • DMEM with 10% FBS

  • Glass coverslips in a 24-well plate

  • This compound, DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Methodology:

  • Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat cells with desired concentrations of Tirbanibulin (e.g., 100-200 nM) or DMSO vehicle control for the desired time (e.g., 2-24 hours).[1]

  • Fixation:

    • Aspirate the media and wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization & Blocking:

    • Incubate with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Incubate with Blocking Buffer for 30 minutes to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the organized microtubule filaments in control cells to the disrupted, fragmented appearance in Tirbanibulin-treated cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the proportion of cells in different phases of the cell cycle, allowing for the measurement of G2/M arrest induced by Tirbanibulin.

Materials:

  • Suspension or adherent cells

  • RPMI-1640 with 10% FBS

  • This compound, DMSO

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed 1x10⁶ cells in 6-well plates and allow to adhere overnight. Treat with various concentrations of Tirbanibulin or DMSO for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash adherent cells with PBS and detach using trypsin.

    • Combine detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and generate a histogram of DNA content (PI fluorescence).

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in Tirbanibulin-treated cells compared to the control indicates cell cycle arrest.[12]

References

Application Notes and Protocols for In Vivo Imaging of Tirbanibulin Mesylate Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tirbanibulin mesylate is a novel, first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face and scalp.[1] It functions as a potent anti-proliferative and pro-apoptotic agent with a dual mechanism of action: inhibition of tubulin polymerization and disruption of Src kinase signaling.[2][3] This unique mechanism leads to cell cycle arrest and subsequent apoptotic cell death in the rapidly dividing dysplastic keratinocytes that characterize AK lesions.[4][5]

In vivo imaging provides a powerful, non-invasive toolkit for elucidating the pharmacodynamic effects of Tirbanibulin in preclinical models. By visualizing and quantifying key biological events such as apoptosis and cell proliferation in real-time, researchers can gain critical insights into the drug's efficacy, establish dose-response relationships, and identify biomarkers of treatment response. These application notes provide detailed protocols for imaging the primary in vivo effects of this compound.

Mechanism of Action: A Dual-Inhibition Pathway

Tirbanibulin exerts its therapeutic effect through two primary mechanisms. Firstly, it binds to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase.[3] Secondly, Tirbanibulin disrupts Src kinase signaling, a pathway often upregulated in AK and squamous cell carcinoma that is critical for cell proliferation and survival.[2][4] The culmination of these actions is the induction of both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death of the targeted hyperproliferative cells.[4][6]

Tirbanibulin_Mechanism Tirbanibulin This compound Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Inhibits Src Src Kinase Signaling Tirbanibulin->Src Disrupts Microtubule Microtubule Disruption Apoptosis Apoptosis Induction (Caspase-3, PARP Cleavage) G2M G2/M Cell Cycle Arrest Microtubule->G2M G2M->Apoptosis

Caption: Tirbanibulin's dual mechanism of action.

Quantitative Data Summary

The efficacy of Tirbanibulin has been demonstrated in numerous preclinical and clinical studies. Quantitative data from these trials provide clear benchmarks for treatment success.

Table 1: Clinical Efficacy of Tirbanibulin 1% Ointment in Treating Actinic Keratosis

Study PhaseTreatment RegimenAssessment TimepointComplete Clearance Rate (Patients)Partial Clearance Rate (Patients, ≥75%)Reference(s)
Phase 2 Once daily for 5 days (Face/Scalp)Day 5743%Not Reported[2][7]
Phase 3 (Study 1) Once daily for 5 days (Face/Scalp)Day 5744% vs 5% (Vehicle)Achieved[8]
Phase 3 (Study 2) Once daily for 5 days (Face/Scalp)Day 5754% vs 13% (Vehicle)Achieved[8]
Real-World Study Once daily for 5 days (Face/Scalp)T2 (Follow-up)51% (of lesions)73% (of lesions)[9]
Italian Multicenter Study Once daily for 5 daysFollow-up88.8% (Satisfactory Response*)(Included in Satisfactory Response)[10]

*Satisfactory response was defined as complete (100%) or partial (≥75%) clearance.

Table 2: Key In Vivo Preclinical Findings for Tirbanibulin

Animal ModelTreatmentKey FindingMethod of QuantificationReference(s)
Triple-Negative Breast Cancer Mouse Xenograft TirbanibulinSignificantly delayed tumor growthTumor Volume Measurement[4]
Triple-Negative Breast Cancer Mouse Xenograft TirbanibulinReduced tumor cell proliferationImmunohistochemical staining for Ki-67[4]
Triple-Negative Breast Cancer Mouse Xenograft TirbanibulinSignificantly increased apoptotic cellsTUNEL Assay[4]

Application Note 1: In Vivo Imaging of Apoptosis Induction

Principle: A primary mechanism of Tirbanibulin is the induction of apoptosis in hyperproliferative keratinocytes.[4] Non-invasive imaging of apoptosis can serve as a direct pharmacodynamic biomarker of drug activity. This protocol utilizes fluorescently-labeled Annexin V, a protein that binds with high affinity to phosphatidylserine (PS). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for detection by exogenous imaging agents.

Protocol: Optical Imaging of Apoptosis with Annexin V-Fluorochrome

This protocol is designed for a UV-B-induced AK mouse model.[1][5]

1. Animal Model Preparation:

  • Induce AK lesions on the dorsal skin of SKH-1 hairless mice via chronic UV-B exposure. This process can take several weeks to months to develop lesions of appropriate severity.[11]

  • Once lesions are established, randomize mice into treatment and vehicle control groups.

2. Tirbanibulin Administration:

  • Topically apply Tirbanibulin ointment (1%) or a vehicle control to the designated treatment area (e.g., 25 cm²) once daily for 5 consecutive days.

3. Imaging Probe Preparation and Injection:

  • Reconstitute a near-infrared (NIR) fluorescently-labeled Annexin V probe (e.g., Annexin V-IRDye 800CW) according to the manufacturer's instructions.

  • At a designated time point post-treatment (e.g., 24 hours after the final dose), administer the Annexin V probe via intravenous (tail vein) injection. The typical dose ranges from 1-10 nmol per mouse.

4. In Vivo Optical Imaging:

  • Anesthetize the mice using isoflurane (2% isoflurane in 100% oxygen).

  • Allow 2-4 hours for the probe to circulate and accumulate at the target sites.

  • Place the mouse in a suitable small animal optical imaging system.

  • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen fluorochrome (e.g., ~780 nm excitation / ~800 nm emission for IRDye 800CW).

5. Data Analysis:

  • Using the system's analysis software, draw Regions of Interest (ROIs) over the treated AK lesions and a contralateral, untreated skin area for background correction.

  • Quantify the fluorescence signal intensity (e.g., in Radiant Efficiency) within each ROI.

  • Compare the mean signal intensity from the Tirbanibulin-treated group to the vehicle-treated group. A statistically significant increase in fluorescence in the treated lesions indicates apoptosis induction.

Apoptosis_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Establish AK Mouse Model (UVB Irradiation) B Administer Tirbanibulin (Topical, 5 days) A->B C Inject Annexin V-NIR Probe (Intravenous) B->C D Anesthetize and Position Mouse C->D E Acquire Fluorescence Images D->E F Draw Regions of Interest (ROIs) on Treated Lesions E->F G Quantify Signal Intensity F->G H Compare Treated vs. Vehicle G->H

Caption: Workflow for in vivo apoptosis imaging.

Application Note 2: In Vivo Imaging of Anti-Proliferative Effects

Principle: Tirbanibulin's anti-proliferative activity is a key component of its therapeutic effect.[4] This can be visualized and quantified in vivo using Positron Emission Tomography (PET) with the radiotracer 3’-deoxy-3’-[¹⁸F]fluorothymidine ([¹⁸F]-FLT). [¹⁸F]-FLT is a thymidine analog taken up by dividing cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.[4][9] The resulting [¹⁸F]-FLT-monophosphate is trapped intracellularly, allowing PET imaging to measure the rate of cell proliferation. [¹⁸F]-FLT uptake has been shown to correlate well with ex vivo Ki-67 staining.[4][12]

Protocol: [¹⁸F]-FLT PET/CT Imaging of Cellular Proliferation

1. Animal Model and Treatment:

  • Utilize a relevant preclinical model, such as the UV-B-induced AK mouse model or a cutaneous squamous cell carcinoma xenograft model.

  • Administer Tirbanibulin or vehicle control as described in the previous protocol. Baseline (pre-treatment) scans can be performed for longitudinal studies.

2. Radiotracer Administration:

  • At the desired endpoint (e.g., after the 5-day treatment course), administer ~5-10 MBq of [¹⁸F]-FLT to each mouse via intravenous (tail vein) injection.

  • Allow for a 60-minute uptake period. During this time, the mouse should be kept warm to maintain normal physiology.

3. PET/CT Imaging:

  • Anesthetize the mouse with isoflurane.

  • Position the animal on the scanner bed of a small animal PET/CT system.

  • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Immediately following the CT, acquire a static PET scan for 10-20 minutes.

4. Image Reconstruction and Analysis:

  • Reconstruct the PET and CT images using an appropriate algorithm (e.g., OSEM3D). The images should be corrected for attenuation, scatter, and radioactive decay.

  • Co-register the PET and CT images.

  • Using analysis software, draw 3D Volumes of Interest (VOIs) over the AK lesions, guided by the anatomical CT images.

  • Calculate the radiotracer uptake within the VOIs, typically expressed as the Standardized Uptake Value (SUV). The SUV is calculated as: (mean activity in VOI [MBq/mL]) / (injected dose [MBq] / body weight [g]).

  • Compare the mean SUV (SUVmean) or maximum SUV (SUVmax) in the lesions of Tirbanibulin-treated animals versus the vehicle control group. A significant reduction in [¹⁸F]-FLT uptake indicates an anti-proliferative effect.

Proliferation_Workflow cluster_prep Preparation & Treatment cluster_imaging PET/CT Imaging cluster_analysis Analysis A Establish Preclinical Model (e.g., AK Mouse) B Administer Tirbanibulin or Vehicle A->B C Inject [18F]-FLT Radiotracer (Intravenous) B->C D 60-min Uptake Period C->D E Anesthetize and Acquire CT and PET Scans D->E F Reconstruct & Co-register Images E->F G Define Volumes of Interest (VOIs) F->G H Calculate SUV & Compare Groups G->H

Caption: Workflow for in vivo proliferation imaging.

Application Note 3: Advanced Imaging of Target Engagement

Principle: Beyond downstream effects like apoptosis and proliferation, advanced imaging techniques can visualize Tirbanibulin's direct engagement with its molecular targets.

  • A) Microtubule Dynamics: The primary effect of Tirbanibulin is the disruption of microtubule polymerization. This can be directly imaged in transgenic mice expressing fluorescently-tagged microtubule end-binding proteins (e.g., EB3-YFP).[6] Treatment with Tirbanibulin would be expected to decrease the number and speed of growing microtubule "comets," providing a direct readout of target engagement.

  • B) Src Kinase Activity: To monitor the effect on the second target, Src kinase, a genetically engineered, activatable bioluminescent reporter can be used.[2] In this system, cells are engineered to express a reporter that produces light only when Src is active. Inhibition of Src activity by Tirbanibulin would lead to a quantifiable decrease in the bioluminescent signal.

Protocol: Bioluminescence Imaging of Src Kinase Inhibition

This protocol is adapted for a xenograft model using tumor cells stably expressing a Src kinase bioluminescent reporter.[2]

1. Model Development:

  • Establish a xenograft tumor model by subcutaneously implanting cells (e.g., HT-29) that have been stably transfected with a Src-activatable split-luciferase reporter construct.

  • Allow tumors to grow to a measurable volume (e.g., ~40 mm³).

2. Baseline Imaging:

  • Perform a baseline bioluminescence imaging (BLI) session before treatment.

  • Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

  • Anesthetize the mice and acquire images using a BLI system, capturing peak light emission (typically 10-20 minutes post-substrate injection).

3. Tirbanibulin Administration:

  • Administer Tirbanibulin (orally or topically, depending on the experimental question) or vehicle control.

4. Post-Treatment Imaging:

  • At various time points after drug administration (e.g., 2, 4, 8, 24 hours), repeat the imaging procedure as described in step 2.

5. Data Analysis:

  • Draw ROIs over the tumor areas in both baseline and post-treatment images.

  • Quantify the total photon flux (photons/second) within each ROI.

  • Normalize the post-treatment signal to the baseline signal for each animal to calculate the percent change in Src activity.

  • Compare the reduction in bioluminescent signal in the Tirbanibulin group to the vehicle control group.

Target_Engagement cluster_targets Direct Targets cluster_imaging In Vivo Imaging Readout cluster_effects Downstream Effects Tirbanibulin Tirbanibulin Treatment Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Src Src Kinase Activity Tirbanibulin->Src Microtubule Decreased Microtubule 'Comets' (EB3-YFP Mouse) Tubulin->Microtubule Leads to BLI Decreased Bioluminescence (Src Reporter Mouse) Src->BLI Leads to Proliferation Decreased Proliferation ([18F]-FLT PET) Microtubule->Proliferation BLI->Proliferation Apoptosis Increased Apoptosis (Annexin V Imaging)

Caption: Logical relationships in imaging Tirbanibulin's effects.

References

Application Notes and Protocols for Tirbanibulin Mesylate in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin Mesylate, a novel small molecule inhibitor, has emerged as a promising therapeutic agent. It functions as a dual inhibitor of tubulin polymerization and Src kinase signaling, key pathways involved in cell division, proliferation, and migration.[1][2][3][4][5][6] While traditionally studied in 2D cell culture, three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant system for evaluating the efficacy of anti-cancer agents by mimicking the complex microenvironment of solid tumors.[7][8][9] These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, including its mechanism of action, protocols for experimentation, and expected outcomes.

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism of action:

  • Tubulin Polymerization Inhibition: Tirbanibulin binds to β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3][10][11]

  • Src Kinase Inhibition: As a non-ATP competitive inhibitor, Tirbanibulin targets the peptide substrate binding site of Src kinase.[2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[2][3]

The combined effect of these actions makes Tirbanibulin a potent agent against hyperproliferative cells.[3]

Signaling Pathway

Tirbanibulin_Pathway cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_src Src Signaling Tirbanibulin Tirbanibulin Mesylate Tubulin β-Tubulin Tirbanibulin->Tubulin Src Src Kinase Tirbanibulin->Src Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Inhibition Inhibition Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data

While specific quantitative data for this compound in 3D cell culture models is limited in publicly available literature, data from 2D cell line studies provide a strong foundation for predicting its efficacy in 3D systems. The following tables summarize the reported half-maximal growth inhibition (GI50) values. It is anticipated that higher concentrations or longer exposure times may be necessary to achieve similar effects in 3D spheroids due to limitations in drug penetration.

Table 1: GI50 of this compound in Various Human Cancer Cell Lines (2D Culture)

Cell LineCancer TypeGI50 (nM)Reference
Huh7Hepatocellular Carcinoma9
PLC/PRF/5Hepatocellular Carcinoma13
Hep3BHepatocellular Carcinoma26
HepG2Hepatocellular Carcinoma60
A431Squamous Cell Carcinoma30.26 (72h)[3]
SCC-12Squamous Cell Carcinoma24.32 (72h)[1]

Table 2: GI50 of Tirbanibulin in Engineered Src-Driven Cell Growth Assays (2D Culture)

Cell LineDescriptionGI50 (nM)Reference
NIH3T3/c-Src527FEngineered Src driven23
SYF/c-Src527FEngineered Src driven39

Experimental Protocols

The following are detailed protocols for the formation of 3D spheroids and subsequent treatment and analysis with this compound.

3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.

  • Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2-4 days to allow for spheroid formation. Spheroid formation should be monitored daily via microscopy.

Spheroid_Formation_Workflow Start Start: 2D Cell Culture Harvest Harvest and Resuspend Cells Start->Harvest Seed Seed in Ultra-Low Attachment Plate Harvest->Seed Centrifuge Centrifuge (150 x g, 5 min) Seed->Centrifuge Incubate Incubate (2-4 days) Centrifuge->Incubate End End: Spheroid Formation Incubate->End

Caption: Workflow for 3D spheroid formation.

This compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids in a 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Add 50 µL of the corresponding this compound dilution or vehicle control to each well.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

Spheroid Viability and Size Analysis

A. Spheroid Size Measurement:

  • Image the spheroids at various time points using a brightfield microscope with a calibrated eyepiece or an automated imaging system.

  • Measure the major and minor diameters of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Viability_Assay_Workflow Start Start: Treated Spheroids Add_Reagent Add CellTiter-Glo® 3D Reagent Start->Add_Reagent Mix Mix and Incubate Add_Reagent->Mix Measure Measure Luminescence Mix->Measure Analyze Analyze Data: Calculate Viability Measure->Analyze End End: Viability Results Analyze->End

Caption: Workflow for spheroid viability assay.

Immunofluorescence Staining of Spheroids

This protocol allows for the visualization of protein expression and localization within the 3D structure.

Materials:

  • Treated spheroids

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-phospho-Src, anti-β-tubulin)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Carefully collect spheroids and wash them with PBS.

  • Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1-2 hours.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 15 minutes.

  • Wash with PBS.

  • Mount the spheroids on a slide with mounting medium and image using a confocal microscope.

Western Blotting of Spheroid Lysates

This protocol is for the analysis of protein expression levels in spheroids.

Materials:

  • Treated spheroids

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-β-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect spheroids (pool multiple spheroids for sufficient protein) and wash with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results and Data Interpretation

  • Spheroid Growth Inhibition: A dose-dependent decrease in spheroid size and volume is expected with increasing concentrations of this compound.

  • Reduced Cell Viability: The CellTiter-Glo® 3D assay should demonstrate a dose-dependent reduction in ATP levels, indicating decreased cell viability.

  • Target Engagement: Immunofluorescence and Western blotting are expected to show a decrease in phosphorylated Src levels, indicating target engagement. Disruption of the microtubule network may also be visible by immunofluorescence staining of β-tubulin.

  • Induction of Apoptosis: Increased staining for apoptosis markers (e.g., cleaved caspase-3) via immunofluorescence or Western blotting would confirm the induction of programmed cell death.

Conclusion and Future Directions

This compound is a potent dual inhibitor of tubulin polymerization and Src kinase signaling with significant potential as an anti-cancer agent. The use of 3D cell culture models provides a more clinically relevant platform to evaluate its efficacy. The protocols outlined here offer a framework for researchers to investigate the effects of this compound in a 3D context. Future studies should focus on generating quantitative data directly from 3D models to confirm the promising results observed in 2D cultures and to further elucidate the compound's mechanism of action in a tumor-like microenvironment. This will be crucial for the continued development and clinical application of this compound.

References

Troubleshooting & Optimization

Optimizing Tirbanibulin Mesylate Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Tirbanibulin Mesylate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound has a dual mechanism of action. It functions as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network. This disruption results in a G2/M phase cell cycle arrest and the induction of apoptosis.[1][2][3] Additionally, it inhibits the Src signaling pathway, which is involved in cell proliferation, survival, and migration.[2][3][4]

Q2: What is a recommended starting concentration range for in vitro studies?

A2: The optimal concentration of this compound is cell-line dependent. However, a general starting range for most cancer cell lines is between 10 nM and 100 nM for cell viability, apoptosis, and cell cycle assays.[1][5] For immunofluorescence studies looking at microtubule disruption, concentrations between 100 nM and 200 nM have been used.[4]

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on the specific assay and cell line. For cell proliferation assays, incubation times of 48 to 72 hours are common to observe significant effects.[1][5] For apoptosis and cell cycle analysis, a 24 to 48-hour treatment is often sufficient.[1][4] Microtubule disruption can be observed in as little as 2 hours.[4]

Q5: I am not observing the expected level of apoptosis. What could be the reason?

A5: Several factors could contribute to this. First, ensure your this compound concentration is optimal for your specific cell line, as sensitivity can vary. You may need to perform a dose-response curve. Second, check the incubation time; apoptosis is a dynamic process, and the peak may occur at a different time point in your system. Finally, confirm the health and passage number of your cell line, as these can affect drug sensitivity.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various in vitro assays across different cancer cell lines.

Table 1: GI50 Values for this compound in Various Cancer Cell Lines
Cell Line GI50 (nM)
Huh7 (Liver Cancer)9
PLC/PRF/5 (Liver Cancer)13
Hep3B (Liver Cancer)26
HepG2 (Liver Cancer)60
A431 (Squamous Cell Carcinoma)30.26 (72h)
SCC-12 (Squamous Cell Carcinoma)24.32 (72h)
NIH3T3/c-Src527F23
SYF/c-Src527F39

Data compiled from TargetMol and a study on squamous cell carcinoma cells.[5][6]

Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay Concentration Range Typical Incubation Time
Cell Viability (MTT/MTS)10 - 100 nM48 - 72 hours
Apoptosis (Annexin V/PI Staining)50 - 100 nM24 - 48 hours
Cell Cycle Analysis (Propidium Iodide Staining)50 nM24 - 48 hours
Immunofluorescence (Microtubule Disruption)100 - 200 nM2 hours
Western Blot (Src Pathway Inhibition)20 - 50 nM72 hours

These are suggested starting ranges and should be optimized for your specific cell line and experimental conditions.[1][4][7]

Experimental Protocols & Troubleshooting

Cell Viability Assay (MTT)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting:

  • High background: Ensure complete removal of the MTT solution before adding DMSO.

  • Inconsistent results: Check for uniform cell seeding and proper mixing of the formazan solution.

  • No effect observed: Increase the concentration of this compound or the incubation time.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 nM) for 24-48 hours.

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Troubleshooting:

  • Low percentage of apoptotic cells: Optimize the drug concentration and incubation time. Early time points may show more early apoptotic cells (Annexin V positive, PI negative).

  • High percentage of necrotic cells (PI positive): The drug concentration may be too high, or the incubation time too long.

  • Compensation issues: Ensure proper compensation is set between the FITC and PI channels.

Visualizations

Tirbanibulin_Workflow Experimental Workflow for In Vitro Analysis of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays prep_cell Seed Cells treatment Treat Cells with this compound prep_cell->treatment prep_drug Prepare Tirbanibulin Dilutions prep_drug->treatment assay_viability Cell Viability (MTT) treatment->assay_viability assay_apoptosis Apoptosis (Flow Cytometry) treatment->assay_apoptosis assay_cellcycle Cell Cycle (Flow Cytometry) treatment->assay_cellcycle assay_if Immunofluorescence treatment->assay_if assay_wb Western Blot treatment->assay_wb

Caption: A flowchart of the typical experimental workflow for studying this compound in vitro.

Tirbanibulin_MoA Mechanism of Action of this compound cluster_tubulin Tubulin Polymerization Pathway cluster_src Src Signaling Pathway Tirbanibulin This compound Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Inhibits Src Src Kinase Tirbanibulin->Src Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Inhibition Inhibition of Proliferation & Survival Downstream->Inhibition

Caption: A diagram illustrating the dual mechanism of action of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected In Vitro Results Start Unexpected Result Check_Conc Is the concentration optimal? Start->Check_Conc Check_Time Is the incubation time appropriate? Check_Conc->Check_Time Yes Optimize_Conc Perform dose-response curve Check_Conc->Optimize_Conc No Check_Cells Are the cells healthy and at a low passage number? Check_Time->Check_Cells Yes Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Check_Solubility Is the drug fully dissolved? Check_Cells->Check_Solubility Yes New_Cells Use a fresh batch of cells Check_Cells->New_Cells No New_Stock Prepare a fresh drug stock Check_Solubility->New_Stock No

Caption: A decision tree to guide troubleshooting of in vitro experiments with this compound.

References

Tirbanibulin Mesylate in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Tirbanibulin Mesylate in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and storage of your experimental solutions.

Quick Reference Data

For your convenience, the key quantitative data regarding this compound is summarized in the table below.

ParameterValueSource
Solubility in DMSO 99 mg/mL (187.63 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
0-4°C for short term (days to weeks)[2]
-20°C for long term (months to years)[2]
Storage (In DMSO) -80°C for up to 1 year[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: DMSO is the recommended solvent for this compound. It is freely soluble in DMSO.[3] For optimal results, it is advisable to use freshly opened DMSO that has not absorbed moisture.[1]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-quality, anhydrous DMSO. Sonication is recommended to facilitate dissolution.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q3: The compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, ensure you have not exceeded the maximum solubility of 99 mg/mL.[1] Gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to use a high grade of DMSO, as water content can affect solubility.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C for up to one year.[1] It is recommended to prepare and use the working solution immediately after dilution from the stock.[1]

Q5: Is the this compound powder sensitive to light or moisture?

A5: The recommended storage condition for the solid powder is in a dry and dark place.[2] This suggests that minimizing exposure to light and moisture is best practice for maintaining the integrity of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage Improper storage temperature.Store the DMSO stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Inconsistent experimental results Degradation of the compound in solution.It is recommended that the working solution be prepared fresh for immediate use.[1] Ensure the stock solution has been stored correctly and is within the recommended one-year stability period when stored at -80°C.[1]
Inaccurate concentration of the stock solution.Re-verify calculations and ensure the powder was fully dissolved during the initial preparation. Use of sonication is recommended.[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 527.63 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 527.63 g/mol * 1000 mg/g = 52.76 mg

  • Weighing: Accurately weigh 52.76 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Sonication: Place the vial in a sonicator bath and sonicate until the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]

Visualized Workflows and Pathways

Tirbanibulin_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate check_dissolution Visually Inspect for Complete Dissolution sonicate->check_dissolution check_dissolution->sonicate Not Dissolved aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Dissolved store Store at -80°C aliquot->store end Ready for Use store->end Troubleshooting_Solubility Troubleshooting this compound Solubility Issues start Compound Not Fully Dissolved in DMSO check_concentration Is Concentration ≤ 99 mg/mL? start->check_concentration check_dmso Is DMSO Anhydrous and High Purity? check_concentration->check_dmso Yes reduce_concentration Reduce Concentration check_concentration->reduce_concentration No apply_sonication Apply Sonication and/or Gentle Warming check_dmso->apply_sonication Yes use_new_dmso Use Fresh, Anhydrous DMSO check_dmso->use_new_dmso No dissolved Problem Solved apply_sonication->dissolved reduce_concentration->start use_new_dmso->start

References

Technical Support Center: Tirbanibulin Mesylate in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tirbanibulin Mesylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor with two primary mechanisms of action[1][2]:

  • Tubulin Polymerization Inhibition: It binds to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][4][5].

  • Src Kinase Signaling Disruption: It acts as a non-ATP competitive inhibitor of Src family kinases (SFKs) by binding to the peptide substrate binding site[6][7][8]. This interference with Src signaling further contributes to its anti-proliferative effects.

Q2: Are there any known off-target effects of this compound?

Q3: What are the expected cellular effects of this compound treatment?

A3: In susceptible cell lines, treatment with this compound is expected to induce potent anti-proliferative and pro-apoptotic effects[9]. Key observable cellular effects include:

  • Cell cycle arrest at the G2/M phase.

  • Induction of apoptosis, which can be measured by assays for caspase activation or Annexin V staining.

  • Disruption of the microtubule network, observable through immunofluorescence microscopy.

  • Inhibition of signaling pathways downstream of Src kinase.

Q4: How should I interpret unexpected experimental results when using this compound?

A4: Unexpected results could stem from its dual mechanism of action or potential off-target effects. Refer to the Troubleshooting Guide below for specific scenarios. It is crucial to consider the cellular context, including the expression levels of tubulin isoforms and Src family kinases, as well as other potentially inhibited kinases.

Troubleshooting Guides

Problem 1: Lower-than-expected potency or lack of cellular response.
Possible Cause Troubleshooting Steps
Cell line resistance - Verify the expression levels of Src family kinases and β-tubulin in your cell line. - Consider potential multidrug resistance mechanisms in your cell model.
Compound instability - Ensure proper storage of this compound solution. - Prepare fresh dilutions for each experiment.
Assay interference - Rule out assay artifacts. For example, in luciferase-based assays, test for direct inhibition of the reporter enzyme. - Use an orthogonal assay method to confirm the results.
Problem 2: Unexpected cellular phenotype or off-target signaling activation.
Possible Cause Troubleshooting Steps
Undocumented off-target effects - Perform a kinase inhibitor profiling assay to identify potential off-target kinases in your system (see Experimental Protocols). - Use a more specific inhibitor for a suspected off-target kinase to see if it recapitulates the phenotype.
Activation of compensatory signaling pathways - Conduct pathway analysis (e.g., Western blotting for key signaling nodes) to identify activated compensatory pathways.
Dual-target effects - Try to dissect the effects of tubulin polymerization inhibition versus Src kinase inhibition using other specific inhibitors (e.g., paclitaxel for microtubule stabilization, or a highly specific Src inhibitor like saracatinib).

Quantitative Data Summary

The following table provides an illustrative example of a kinase selectivity profile for this compound. Note: This data is hypothetical and intended to demonstrate how such data would be presented. A comprehensive, publicly available kinome scan for Tirbanibulin is not currently available.

Target Target Family Assay Type IC50 / Ki (nM)
Tubulin Cytoskeletal ProteinPolymerization Assay50
SRC Tyrosine KinaseBiochemical Assay25[1]
YES Tyrosine KinaseBiochemical Assay45
LCK Tyrosine KinaseBiochemical Assay60
FLT3 (ITD mutant) Tyrosine KinaseCell-based Assay150
ABL1 Tyrosine KinaseBiochemical Assay>1000
EGFR Tyrosine KinaseBiochemical Assay>5000
VEGFR2 Tyrosine KinaseBiochemical Assay>5000

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is a general method to assess the effect of this compound on tubulin polymerization in a cell-free system.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Methodology:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Add this compound or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle) at various concentrations to the tubulin solution in a 96-well plate.

  • Incubate the plate at 37°C to initiate polymerization.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes using a plate reader.

  • Plot the change in absorbance over time to determine the rate of polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection tubulin Purified Tubulin plate 96-well Plate tubulin->plate buffer Polymerization Buffer buffer->plate compound Tirbanibulin / Controls compound->plate incubation Incubate at 37°C plate->incubation readout Measure Absorbance at 340 nm incubation->readout analysis Plot Absorbance vs. Time readout->analysis

Workflow for an in vitro tubulin polymerization assay.
Protocol 2: Kinase Inhibitor Profiling using an ADP-Glo™ Assay

This protocol provides a general method for screening this compound against a panel of kinases to identify potential off-targets.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase activity is correlated with ADP production, and inhibition is measured as a decrease in ADP. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.

Methodology:

  • Set up kinase reactions in a multi-well plate containing a kinase, its specific substrate, and ATP in a reaction buffer.

  • Add this compound at various concentrations to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 values.

G cluster_setup Kinase Reaction Setup cluster_incubation Reaction & Termination cluster_detection_analysis Detection & Analysis kinase Kinase + Substrate + ATP plate1 Multi-well Plate kinase->plate1 inhibitor Tirbanibulin / Controls inhibitor->plate1 incubation1 Incubate at 30-37°C plate1->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate at RT adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate at RT detection_reagent->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate % Inhibition & IC50 readout->analysis

Workflow for a kinase inhibitor profiling assay using ADP-Glo™.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general method to confirm the binding of this compound to its targets in a cellular context.

Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Methodology:

  • Culture cells to the desired confluency and treat them with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific to the target protein (e.g., Src or β-tubulin).

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve for the Tirbanibulin-treated samples compared to the control indicates target engagement.

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis cells Culture Cells treatment Treat with Tirbanibulin / Vehicle cells->treatment harvest Harvest & Resuspend Cells treatment->harvest heat Heat to various temperatures harvest->heat lyse Freeze-thaw lysis heat->lyse centrifuge Centrifuge to separate soluble fraction lyse->centrifuge western Western Blot for Target Protein centrifuge->western analysis Generate Melting Curve western->analysis

Workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

G cluster_tubulin Tubulin Polymerization Pathway cluster_src Src Kinase Pathway Tirbanibulin This compound Tubulin β-Tubulin Tirbanibulin->Tubulin inhibits Src Src Kinase Tirbanibulin->Src inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitotic Spindle Assembly Microtubules->Mitosis CellCycle G2/M Arrest Mitosis->CellCycle disrupts Apoptosis1 Apoptosis CellCycle->Apoptosis1 Downstream Downstream Signaling (e.g., FAK, Paxillin) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis2 Apoptosis Proliferation->Apoptosis2 inhibits

Tirbanibulin's dual mechanism of action on signaling pathways.

References

Technical Support Center: Overcoming Resistance to Tirbanibulin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirbanibulin Mesylate. The information is designed to address specific issues that may be encountered during in vitro experiments with various cell lines.

Troubleshooting Guides

This section addresses common problems researchers may face when observing resistance or decreased sensitivity to this compound in their cell line models.

Problem 1: My cell line shows inherent resistance to this compound (high IC50 value).

Potential Cause Suggested Solution
High expression of β-tubulin isotypes, particularly βIII-tubulin. 1. Quantify β-tubulin isotype expression: Use Western blotting or qRT-PCR to compare the expression levels of different β-tubulin isotypes in your cell line to a known sensitive cell line. 2. siRNA-mediated knockdown: Transiently knock down the expression of the overexpressed β-tubulin isotype (e.g., βIII-tubulin) to assess if it sensitizes the cells to Tirbanibulin.
Mutations in the tubulin protein. 1. Sequence the tubulin genes: Analyze the genetic sequence of the α- and β-tubulin subunits to identify any mutations that may interfere with Tirbanibulin binding. 2. Utilize alternative microtubule-targeting agents: Test the efficacy of other microtubule inhibitors that have different binding sites on tubulin.
Constitutively active Src signaling pathway. 1. Assess Src activation: Perform a Western blot to determine the levels of phosphorylated Src (p-Src) relative to total Src. High basal p-Src levels may indicate pathway activation. 2. Combination therapy: Consider co-treatment with a second-generation Src family kinase inhibitor that has a different binding mechanism.
High levels of drug efflux pumps (e.g., P-glycoprotein/MDR1). 1. Test for efflux pump activity: Use a functional assay, such as a rhodamine 123 exclusion assay, to determine if your cells are actively pumping out compounds. 2. Use of efflux pump inhibitors: Co-administer Tirbanibulin with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) to see if this restores sensitivity.

Problem 2: My cell line has developed acquired resistance to this compound after prolonged exposure.

Potential Cause Suggested Solution
Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). 1. Profile key signaling pathways: Use Western blotting to compare the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt and MAPK/ERK pathways between the resistant and parental (sensitive) cell lines. 2. Targeted combination therapy: If a specific pathway is upregulated, consider a combination treatment of Tirbanibulin with an inhibitor of that pathway (e.g., a PI3K inhibitor like wortmannin or a MEK inhibitor like trametinib).
Selection for cells with pre-existing resistance mechanisms. 1. Re-evaluate the mechanisms of inherent resistance: The acquired resistance may be due to the enrichment of a subpopulation of cells with the characteristics described in Problem 1. Re-assess tubulin isotype expression, tubulin mutations, and Src activation. 2. Clonal selection and analysis: Isolate single-cell clones from the resistant population and characterize them individually to understand the heterogeneity of the resistance mechanisms.
Altered apoptosis regulation. 1. Assess apoptosis markers: Compare the expression and activation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) between sensitive and resistant cells after Tirbanibulin treatment. 2. Sensitize to apoptosis: Consider co-treatment with agents that promote apoptosis, such as Bcl-2 inhibitors (e.g., venetoclax).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a dual-action compound that works by:

  • Inhibiting tubulin polymerization: It binds to β-tubulin, disrupting microtubule dynamics, which leads to a G2/M phase cell cycle arrest and induction of apoptosis.[1][2]

  • Inhibiting Src kinase signaling: It acts as a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[3][4]

Q2: Are there any known quantitative data on Tirbanibulin's efficacy in different cell lines?

A2: Yes, some data is available. For instance, Tirbanibulin has shown potent antiproliferative activity in various cancer cell lines.

Cell Line Cancer Type GI50 (Growth Inhibition 50) Reference
Huh7Hepatocellular Carcinoma9 nM[5]
PLC/PRF/5Hepatocellular Carcinoma13 nM[5]
Hep3BHepatocellular Carcinoma26 nM[5]
HepG2Hepatocellular Carcinoma60 nM[5]
Primary Human KeratinocytesNormal Skin≤50 nM[6]
Various Melanoma Cell LinesMelanoma≤50 nM[6]

Q3: How can I generate a Tirbanibulin-resistant cell line for my studies?

A3: A common method for generating a drug-resistant cell line involves continuous exposure to gradually increasing concentrations of the drug.

  • Workflow for Generating a Resistant Cell Line

G start Start with parental (sensitive) cell line ic50 Determine the initial IC50 of Tirbanibulin start->ic50 treat_low Culture cells in media with Tirbanibulin at IC50 concentration ic50->treat_low monitor Monitor cell viability and proliferation treat_low->monitor increase_conc Gradually increase Tirbanibulin concentration as cells recover and resume proliferation monitor->increase_conc Cells show recovery increase_conc->monitor stabilize Maintain the resistant culture in a stable, higher concentration of Tirbanibulin increase_conc->stabilize Desired resistance level achieved characterize Characterize the resistant phenotype (e.g., new IC50, Western blot, sequencing) stabilize->characterize end Tirbanibulin-resistant cell line established characterize->end

Caption: Workflow for developing a Tirbanibulin-resistant cell line.

Q4: What are the key signaling pathways I should investigate when studying Tirbanibulin resistance?

A4: Based on its mechanism of action and known resistance mechanisms to similar drugs, you should focus on the following pathways:

  • The Tubulin/Microtubule Network: Investigate for mutations in tubulin genes or changes in the expression of β-tubulin isotypes.

  • The Src Signaling Pathway and Bypass Tracks: Examine the activation of Src itself and downstream pathways that could be compensating for its inhibition.

  • Tirbanibulin Action and Potential Resistance Pathways

G cluster_0 Tirbanibulin Action cluster_1 Potential Resistance Mechanisms Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Inhibits polymerization Src Src Kinase Tirbanibulin->Src Inhibits activity Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Decreased Proliferation, Migration, Survival Src->Proliferation CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis AntiApoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Resistance Cell Survival and Resistance Tubulin_mut Tubulin Mutation/ Isotype Alteration Tubulin_mut->Tirbanibulin Prevents binding Efflux Increased Drug Efflux (e.g., MDR1) Efflux->Tirbanibulin Reduces intracellular conc. Bypass Activation of Bypass Pathways (PI3K/Akt, MAPK) Bypass->Resistance AntiApoptosis->Resistance

Caption: Tirbanibulin's mechanism and hypothetical resistance pathways.

Experimental Protocols

Here are detailed methodologies for key experiments relevant to investigating Tirbanibulin resistance.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

  • Materials:

    • Parental and suspected resistant cell lines

    • This compound

    • 96-well plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the Tirbanibulin dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of Src and Tubulin

This protocol allows for the assessment of protein expression and activation.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Src, anti-total Src, anti-β-tubulin, anti-βIII-tubulin, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates and determine protein concentration using a BCA assay.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

3. siRNA Knockdown of βIII-tubulin

This protocol is for transiently reducing the expression of a target protein to assess its role in resistance.

  • Materials:

    • Cell line of interest

    • siRNA targeting βIII-tubulin and a non-targeting control siRNA

    • Transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Opti-MEM reduced-serum medium

    • 6-well plates

  • Procedure:

    • Seed cells in 6-well plates so they are 50-70% confluent at the time of transfection.

    • In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate for 48-72 hours.

    • After incubation, cells can be harvested for downstream analysis (e.g., Western blot to confirm knockdown, or a cell viability assay with Tirbanibulin treatment).

  • Experimental Workflow for siRNA Knockdown

G start Seed cells in 6-well plates transfect Transfect with βIII-tubulin siRNA or control siRNA start->transfect incubate Incubate for 48-72 hours transfect->incubate split Split cells for parallel assays incubate->split western Harvest for Western Blot to confirm knockdown split->western viability Treat with Tirbanibulin and perform Cell Viability Assay split->viability analyze Analyze results to determine if knockdown sensitizes cells western->analyze viability->analyze end Conclusion on the role of βIII-tubulin in resistance analyze->end

Caption: Workflow for investigating the role of βIII-tubulin in resistance using siRNA.

References

Tirbanibulin Mesylate experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tirbanibulin mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this novel microtubule and Src kinase inhibitor. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tirbanibulin?

Tirbanibulin is a dual-action inhibitor with two primary mechanisms of action.[1][2][3] It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][4][5] Additionally, Tirbanibulin acts as a non-ATP competitive Src kinase inhibitor, targeting the peptide substrate binding site to disrupt Src signaling pathways involved in cell proliferation and survival.[2][3][4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound is soluble in DMSO.[2][6] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 99 mg/mL (187.63 mM), which can then be further diluted in aqueous buffers or cell culture media for working solutions.[2] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[6] It is advisable to prepare working solutions fresh and use them immediately.[2]

Q3: What are the typical effective concentrations of Tirbanibulin in in vitro assays?

The effective concentration of Tirbanibulin can vary depending on the cell line and the specific assay being performed. Generally, it exhibits potent anti-proliferative activity in the nanomolar range. For instance, the GI50 (concentration for 50% growth inhibition) in various cancer cell lines ranges from 9 to 60 nM.[7][8] For tubulin polymerization inhibition, an IC50 of 250 nM has been reported, while for Src kinase inhibition, the IC50 is approximately 25 nM.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Are there any known off-target effects of Tirbanibulin?

While Tirbanibulin is known as a dual inhibitor of tubulin polymerization and Src kinase, like many kinase inhibitors, the potential for off-target effects exists.[10] As it binds to the colchicine site on tubulin, some off-target effects may be similar to other colchicine-binding site inhibitors.[9] However, detailed profiling against a broad kinase panel is not extensively reported in the public domain. Researchers should be mindful of potential off-target effects and consider appropriate controls in their experiments.

Troubleshooting Guides

Cell Viability and Proliferation Assays (e.g., MTT, XTT)
Problem Possible Cause Solution
No dose-dependent decrease in cell viability 1. Tirbanibulin concentration is too low. 2. The cell line is resistant to Tirbanibulin. 3. The drug has degraded.[11] 4. Incompatible assay with the cell line.[11]1. Perform a wider range of concentrations, from low nM to high µM, to determine the IC50. 2. Verify the expression of Src kinase and the proliferation rate of your cell line. Consider using a positive control cell line known to be sensitive to Tirbanibulin. 3. Ensure proper storage of the stock solution (-80°C) and prepare fresh dilutions for each experiment. 4. Consider an alternative viability assay, such as a CellTiter-Glo® luminescent assay, which measures ATP levels.[11]
High variability between replicates 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. 3. Avoid using the outer wells of the plate for treatment conditions, or fill them with sterile media or PBS to maintain humidity.
Unexpected increase in viability at certain concentrations 1. Off-target effects of the compound. 2. Interference of the compound with the assay chemistry.[3]1. This can sometimes be observed at very low concentrations due to hormesis. Focus on the dose-response at higher concentrations. 2. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt.
Tubulin Polymerization Assay
Problem Possible Cause Solution
No polymerization in the control sample 1. Inactive tubulin protein.[1] 2. Incorrect buffer composition or temperature.1. Ensure tubulin is stored correctly at -80°C and has not been freeze-thawed multiple times.[1] Consider pre-centrifuging the tubulin solution to remove aggregates.[1] 2. Verify the composition of the polymerization buffer (e.g., correct pH, GTP concentration) and ensure the assay is performed at 37°C.[2]
High background signal 1. Light scattering from precipitated compound. 2. Air bubbles in the wells.[1]1. Check the solubility of Tirbanibulin at the tested concentrations in the polymerization buffer. Pre-incubate the compound in the buffer and visually inspect for precipitation. 2. Be careful during pipetting to avoid introducing air bubbles.
No inhibition of polymerization with Tirbanibulin 1. Insufficient concentration of Tirbanibulin. 2. Inactive compound.1. Test a higher concentration range. Remember the IC50 for tubulin polymerization is in the higher nM range.[9] 2. Verify the integrity of your Tirbanibulin stock solution.
Cell Cycle Analysis
Problem Possible Cause Solution
No G2/M arrest observed 1. Tirbanibulin concentration is too low or treatment time is too short. 2. Cell line is not sensitive or has a very long cell cycle. 3. Poor staining or data acquisition.1. Increase the concentration of Tirbanibulin and/or extend the treatment duration (e.g., 24, 48 hours). 2. Confirm the proliferative nature of your cell line. A slower-growing line may require a longer treatment time to show a significant G2/M block. 3. Ensure proper cell fixation and permeabilization. Check the settings on the flow cytometer to ensure correct gating and compensation.
High percentage of sub-G1 peak (apoptosis) 1. This is an expected outcome of prolonged G2/M arrest induced by microtubule inhibitors.[12]1. This is likely indicative of apoptosis following mitotic catastrophe. To confirm, perform an apoptosis-specific assay (e.g., Annexin V staining).[12]
Broad G1 and G2/M peaks (high CV) 1. Inconsistent staining. 2. Cell clumps.[13]1. Ensure thorough mixing of the DNA staining solution with the cells. 2. Ensure a single-cell suspension is achieved before staining and filter the cells if necessary.[13]
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High background of Annexin V positive cells in control 1. Cells were handled too harshly, leading to membrane damage. 2. Over-trypsinization.1. Handle cells gently during harvesting and washing steps. 2. Minimize trypsin exposure time and ensure complete neutralization.
No increase in apoptosis after treatment 1. Treatment time is too short for apoptosis to be initiated. 2. The concentration of Tirbanibulin is not sufficient to induce apoptosis.1. As apoptosis is a downstream effect of cell cycle arrest, a longer incubation time (e.g., 48-72 hours) may be required.[14] 2. Perform a dose-response experiment to find the optimal concentration for inducing apoptosis.
High percentage of PI positive (necrotic) cells 1. This can be a late stage of apoptosis (secondary necrosis).[15] 2. The compound may be causing necrosis at high concentrations.1. Perform a time-course experiment to capture earlier apoptotic events.[14] 2. Evaluate a broader range of concentrations to distinguish between apoptotic and necrotic effects.

Quantitative Data Summary

Parameter Value Assay/Cell Line Reference
Src Kinase Inhibition (IC50) ~25 nMCell-free assay[9]
Tubulin Polymerization Inhibition (IC50) ~250 nMCell-free assay[9]
Anti-proliferative Activity (GI50) 9 nMHuh7 (Hepatocellular Carcinoma)[7][8]
13 nMPLC/PRF/5 (Hepatocellular Carcinoma)[7][8]
26 nMHep3B (Hepatocellular Carcinoma)[7][8]
60 nMHepG2 (Hepatocellular Carcinoma)[7][8]
23 nMNIH3T3/c-Src527F (Engineered Fibroblasts)[7]
39 nMSYF/c-Src527F (Engineered Fibroblasts)[7]
44 nMHeLa (Cervical Cancer)[1]

Detailed Experimental Protocols

Tubulin Polymerization Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published studies.[2][10]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for depolymerization)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Prepare the tubulin solution at the desired concentration (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare positive and negative controls (DMSO vehicle).

  • In a 96-well plate on ice, add the diluted compounds.

  • Add the tubulin solution to each well.

  • Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the change in absorbance over time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general guideline for cell cycle analysis.[12][13][16]

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This is a standard protocol for detecting apoptosis by flow cytometry.[17][18][19]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Src Phosphorylation

This protocol outlines the steps to assess the inhibition of Src kinase activity.[7][20][21][22]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed and treat cells with this compound.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody for phospho-Src overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Src and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.

Visualizations

Tirbanibulin_Mechanism_of_Action Tirbanibulin Tirbanibulin Tubulin Tubulin Tirbanibulin->Tubulin Inhibits Polymerization Src_Kinase Src_Kinase Tirbanibulin->Src_Kinase Inhibits Microtubule_Dynamics Microtubule_Dynamics G2M_Arrest G2M_Arrest Microtubule_Dynamics->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Src_Signaling Src_Signaling Cell_Proliferation Cell_Proliferation Src_Signaling->Cell_Proliferation Disruption inhibits Experimental_Workflow_Cell_Cycle cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis Seed_Cells Seed_Cells Treat_Cells Treat with Tirbanibulin (e.g., 24-48h) Seed_Cells->Treat_Cells 24h Harvest_Cells Harvest_Cells Treat_Cells->Harvest_Cells Fix_Cells Fix_Cells Harvest_Cells->Fix_Cells 70% EtOH Stain_Cells Stain_Cells Fix_Cells->Stain_Cells PI/RNase Flow_Cytometry Flow_Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis Quantify Phases Troubleshooting_Logic Start Unexpected Result in Viability Assay Check_Concentration Is concentration range appropriate? Start->Check_Concentration Check_Cell_Line Is cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Widen_Range Widen concentration range Check_Concentration->Widen_Range No Check_Compound Is the compound stock viable? Check_Cell_Line->Check_Compound Yes Use_Positive_Control Use positive control cell line Check_Cell_Line->Use_Positive_Control No Check_Assay Is the assay compatible? Check_Compound->Check_Assay Yes Prepare_Fresh Prepare fresh stock/dilutions Check_Compound->Prepare_Fresh No Change_Assay Switch to alternative assay method Check_Assay->Change_Assay No

References

Long-term storage and handling of Tirbanibulin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of Tirbanibulin Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder (API)?

A1: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for periods extending from months to years. For short-term storage of a few days to weeks, a temperature of 0-4°C is acceptable.[1]

Q2: How should I handle this compound powder in the lab?

A2: this compound should be handled in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[2] Care should be taken to prevent the formation of dust during handling.[2]

Q3: What should I do in case of accidental exposure?

A3: In case of skin contact, rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[3] For eye contact, immediately flush with large amounts of water and seek medical attention.[3] If inhaled, move to an area with fresh air.[2][3]

Q4: How do I reconstitute this compound for in vitro experiments?

A4: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be stored in aliquots at -80°C to minimize freeze-thaw cycles.[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

Q5: What is a suitable formulation for in vivo animal studies?

A5: A suggested formulation for in vivo studies is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] It is advised to prepare this formulation fresh for immediate use and to use sonication to aid dissolution.[4][5]

Q6: What is the mechanism of action of Tirbanibulin?

A6: Tirbanibulin has a dual mechanism of action. It acts as a microtubule inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8] Additionally, it is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration.[6][9]

Data Summary Tables

Table 1: Storage Conditions for this compound

FormConditionTemperatureDurationLight/Moisture
Powder (API) Long-Term-20°CMonths to YearsProtect from light, keep dry
Powder (API) Short-Term0 - 4°CDays to WeeksProtect from light, keep dry
DMSO Stock Solution Long-Term-80°CUp to 1 yearProtect from light
Commercial Ointment Standard20°C - 25°C (68°F - 77°F)Per expiration dateKeep in original container

Excursions for the commercial ointment are permitted between 15°C and 30°C (59°F and 86°F). Do not refrigerate or freeze the ointment.[10]

Table 2: Solubility of this compound

SolventSolubilityConcentrationNotes
DMSO SolubleUp to 99 mg/mLSonication is recommended to aid dissolution.[5]
Ethanol Slightly Soluble< 1 mg/mL[4][11]
Ethyl Acetate Slightly SolubleData not specified[11]
Water Insoluble< 1 mg/mL[4][11]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Question: I've diluted my DMSO stock solution of this compound into my aqueous cell culture medium/buffer, and it has precipitated. What can I do?

  • Answer:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO is not exceeding 0.1%. Higher concentrations can sometimes cause solubility issues in aqueous solutions, in addition to being toxic to cells.[4]

    • Use a Surfactant: For certain applications, the inclusion of a non-ionic surfactant like Tween 80 (as seen in the in vivo formulation) at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.[6]

    • pH Adjustment: The solubility of Tirbanibulin may be pH-dependent. Although it is insoluble in water, adjusting the pH of your buffer might have a minor effect. This would require experimental validation.

    • Sonication: Briefly sonicating the final diluted solution may help redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated.

G cluster_0 Troubleshooting Solubility Issues start Precipitation Observed in Aqueous Solution q1 Is final DMSO concentration > 0.1%? start->q1 a1_yes Reduce DMSO concentration. Prepare a more concentrated stock. q1->a1_yes Yes q2 Can a surfactant be used in your experiment? q1->q2 No end Issue Resolved / Re-evaluate Experiment a1_yes->end a2_yes Add a low concentration of a non-ionic surfactant (e.g., Tween 80). q2->a2_yes Yes q3 Is pH adjustment an option? q2->q3 No a2_yes->end a3_yes Experimentally test different pH values for your buffer. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logic for troubleshooting Tirbanibulin solubility.
Issue 2: Unexpected Degradation or Loss of Activity

  • Question: I suspect my this compound solution has degraded. How can I assess its stability?

  • Answer: Perform a solution stability study. This involves analyzing the concentration and purity of your compound in its prepared solution over time using a stability-indicating method like UPLC or HPLC.

Experimental Protocols

Protocol 1: Solution Stability Assessment using UPLC

This protocol is adapted from a validated UPLC method for Tirbanibulin and is intended to assess the stability of a prepared solution over time.[3][10][12]

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • UPLC system with a Phenyl column (e.g., Waters Acquity UPLC Phenyl, 100 x 2.1 mm, 1.7 µm)[12]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Buffer (30:70 v/v). The buffer is prepared by dissolving 1 mL of orthophosphoric acid in 1 L of HPLC grade water.[10]

  • Flow Rate: 0.5 mL/min[12]

  • Injection Volume: 5 µL[12]

  • Detection Wavelength: 220 nm[12]

  • Column Temperature: Ambient

3. Procedure:

  • Prepare Standard Solution: Accurately prepare a standard solution of this compound in acetonitrile at a known concentration (e.g., 100 µg/mL).

  • Prepare Test Solution: Prepare your experimental solution of this compound (e.g., in DMSO, cell culture media, or other vehicle) at the desired concentration.

  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the test solution with acetonitrile to fall within the linear range of the assay (e.g., 1-15 µg/mL) and inject it into the UPLC system.[3][12] This is your baseline reading.

  • Incubate Solution: Store your test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Analyze at Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), take another aliquot of the stored test solution, dilute it similarly, and analyze it by UPLC.

  • Data Analysis: Compare the peak area of Tirbanibulin at each time point to the T=0 peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.

G cluster_1 Experimental Workflow: Solution Stability prep_std Prepare Standard (Tirbanibulin in Acetonitrile) t0 T=0 Analysis: Dilute and inject test solution into UPLC prep_std->t0 prep_test Prepare Test Solution (e.g., in DMSO) prep_test->t0 incubate Incubate test solution under desired conditions t0->incubate tx T=X Analysis: At intervals, dilute and inject test solution incubate->tx analyze Compare peak areas to T=0. Identify new peaks. tx->analyze result Determine % remaining and assess degradation analyze->result

Caption: Workflow for assessing Tirbanibulin solution stability.
Protocol 2: General Forced Degradation Study

This protocol outlines general conditions based on ICH guidelines to intentionally degrade this compound to understand its degradation pathways and validate a stability-indicating analytical method.[5][7][8][9] The goal is to achieve 5-20% degradation.[5][8]

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N HCl, and heat at 60-80°C for a set period (e.g., 2-8 hours). After incubation, neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N NaOH, and keep at room temperature for 15 minutes.[3] After incubation, neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Add 1 mL of stock solution to a flask, add 1 mL of 3% hydrogen peroxide (H₂O₂), and keep at room temperature for a set period (e.g., 24 hours), protected from light.[8]

  • Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[13] Also, test the stock solution under the same conditions.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[7][8]

3. Analysis:

  • After the designated stress period, dilute all samples with the mobile phase to an appropriate concentration and analyze using a validated UPLC/HPLC method (see Protocol 1).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Signaling Pathway Diagram

G cluster_pathway Tirbanibulin Mechanism of Action cluster_tubulin Microtubule Disruption cluster_src Src Kinase Inhibition Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Binds to colchicine site Src Src Kinase Tirbanibulin->Src Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Network Polymerization->Microtubules Inhibited Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupted G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Downstream Downstream Signaling (e.g., FAK, Paxillin) Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Reduced Survival Leads to

Caption: Dual mechanism of Tirbanibulin action.

References

Validation & Comparative

Tirbanibulin Mesylate: An In Vivo Examination of its Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Tirbanibulin mesylate, a novel microtubule and Src kinase signaling inhibitor, has demonstrated significant anti-tumor effects in in vivo models, particularly in the context of actinic keratosis (AK), a precursor to cutaneous squamous cell carcinoma. This guide provides a comparative analysis of Tirbanibulin's performance against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy in Actinic Keratosis

Clinical trials have established the efficacy of topical Tirbanibulin 1% ointment for the treatment of actinic keratosis on the face and scalp. The primary measure of success in these studies was the percentage of patients achieving complete and partial clearance of AK lesions.

Treatment GroupComplete Clearance (100% clearance of lesions)Partial Clearance (≥75% reduction in lesion count)Study Population
Tirbanibulin 1% Ointment 44% - 54%[1]68% - 76%[2]Patients with 4-8 AK lesions on the face or scalp
Vehicle Ointment (Control) 5% - 13%[1]16% - 20%[3]Patients with 4-8 AK lesions on the face or scalp

A pooled analysis of two phase 3 clinical trials showed a median percentage reduction in AK lesion count of 87.5% for patients treated with Tirbanibulin, compared to 20% for those treated with the vehicle.[2]

While direct head-to-head in vivo comparative studies are limited, network meta-analyses provide indirect comparisons of Tirbanibulin with other established treatments for actinic keratosis. These analyses calculate the odds ratio (OR) for achieving complete clearance compared to a placebo or vehicle.

TreatmentOdds Ratio (95% Credible Interval) for Complete Clearance vs. Placebo/Vehicle
Tirbanibulin 1% 11.1 (6.2–20.9)[4][5][6]
Fluorouracil (5%) 35.0 (10.2–164.4)[4][5][6]
Imiquimod (5%) 17.9 (9.1–36.6)[4][5][6]
Photodynamic Therapy (ALA-PDT) 24.1 (10.9–52.8)[4][5][6]
Cryosurgery 13.4 (6.2–30.3)[4][5][6]

These data suggest that while other treatments may have higher odds of complete clearance in this indirect comparison, Tirbanibulin offers a favorable efficacy with a significantly shorter treatment duration of 5 days.[2]

Anti-Tumor Effects in Other Cancers: Preclinical Evidence

In addition to its proven efficacy in actinic keratosis, preclinical studies using mouse xenograft models have demonstrated the anti-tumor potential of Tirbanibulin in other cancers.

  • Breast and Ovarian Cancer: In mouse xenograft models using human breast cancer (MDA-MB-231) and mucinous ovarian carcinoma (RMUG-S and RMUG-L) cells, Tirbanibulin effectively delayed tumor growth. This was associated with a decrease in the proliferation marker Ki67 and an increase in apoptotic cells within the tumors.

  • Prostate Cancer: In a murine model of human prostate cancer (PC-3MM2GL cells), Tirbanibulin demonstrated efficacy in suppressing both primary tumor growth and the development of metastases. Treatment with Tirbanibulin at 5 and 10 mg/kg doses resulted in a significant reduction in mean tumor weight compared to the control group (1.16g and 0.35g vs. 2.27g, respectively). A decrease in lymph node metastases was also observed.

It is important to note that these are preclinical findings, and direct in vivo comparative data of Tirbanibulin against standard-of-care chemotherapies for these cancers are not yet available.

Mechanism of Action: Dual Inhibition of Tubulin and Src Kinase

Tirbanibulin exerts its anti-tumor effects through a dual mechanism of action, targeting both microtubule dynamics and Src kinase signaling, pathways that are often upregulated in cancerous cells.

dot

Tirbanibulin_Mechanism_of_Action cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics cluster_src Src Kinase Signaling Tirbanibulin Tirbanibulin Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Inhibits Src Src Kinase Tirbanibulin->Src Inhibits Microtubules Microtubule Network Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Cell Cycle Arrest Microtubules->MitoticArrest Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Downstream->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Caption: Tirbanibulin's dual mechanism of action.

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide a framework for replicating and building upon these findings.

Human Clinical Trials for Actinic Keratosis (Phase 3)
  • Study Design: Two identically designed, randomized, double-blind, vehicle-controlled trials.[1]

  • Participants: Patients with four to eight clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions on the face or scalp.

  • Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either Tirbanibulin 1% ointment or a vehicle ointment.[1] The assigned treatment was applied to a contiguous 25 cm² area of skin containing the AK lesions once daily for 5 consecutive days.

  • Efficacy Assessment: The primary endpoint was the percentage of patients with 100% clearance of AK lesions at day 57. Partial clearance (≥75% reduction in lesion count) was a secondary endpoint.

Mouse Xenograft Models (General Protocol)

While specific protocols for the Tirbanibulin xenograft studies are not detailed in the available literature, a general methodology for such studies is as follows:

  • Cell Lines and Animals: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SKOV-3 for ovarian cancer) are cultured and prepared for injection. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (into the tissue of origin, e.g., mammary fat pad for breast cancer) into the mice.

  • Tumor Growth Monitoring: Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Tirbanibulin or a vehicle control is administered to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., daily, twice weekly) are critical parameters.

  • Endpoint Analysis: The study continues until tumors in the control group reach a specified maximum size. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study validating the anti-tumor effects of a compound like this compound.

dot

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture implantation 3. Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Model (Immunocompromised Mice) animal_model->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization treatment 6. Treatment Administration (Tirbanibulin vs. Control) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint data_collection->endpoint analysis 9. Tumor Excision & Analysis endpoint->analysis results 10. Data Analysis & Interpretation analysis->results end End results->end

References

A Comparative Guide to Tirbanibulin Mesylate and 5-fluorouracil for Actinic Keratosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Actinic keratosis (AK) represents a common precancerous skin lesion that, if left untreated, can progress to squamous cell carcinoma.[1][2] Field-directed therapies are a cornerstone of AK management, addressing both visible and subclinical lesions. This guide provides an objective comparison of two prominent topical treatments: the novel microtubule inhibitor Tirbanibulin Mesylate (Klisyri®) and the established antimetabolite 5-fluorouracil (5-FU).

Mechanism of Action

This compound: Tirbanibulin is a first-in-class agent that functions as a dual inhibitor of tubulin polymerization and Src kinase signaling.[1][3] By binding to β-tubulin, it disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing keratinocytes.[2][4] Additionally, its inhibition of the Src tyrosine kinase pathway, which is often upregulated in AK, interferes with cancer cell migration, proliferation, and survival.[1][2][3] This dual mechanism contributes to its antiproliferative effects.

5-fluorouracil (5-FU): As a pyrimidine analog, 5-FU primarily disrupts DNA and RNA synthesis.[5][6] Its active metabolites inhibit thymidylate synthase, an enzyme crucial for DNA replication and repair, leading to DNA damage, cell cycle arrest, and apoptosis, particularly in rapidly proliferating atypical keratinocytes.[7][8] 5-FU can also be incorporated into RNA, interfering with its synthesis and function.[6]

Signaling Pathway Diagrams

Tirbanibulin_Mechanism_of_Action cluster_cell Atypical Keratinocyte Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Binds to Src_Kinase Src Kinase Tirbanibulin->Src_Kinase Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization Proliferation_Survival Cell Proliferation & Survival Signaling Src_Kinase->Proliferation_Survival Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition Inhibition of Proliferation & Survival

Caption: Tirbanibulin's dual inhibition of tubulin and Src kinase.

Five_Fluorouracil_Mechanism_of_Action cluster_cell_5FU Atypical Keratinocyte Five_FU 5-Fluorouracil Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) Five_FU->Active_Metabolites TS Thymidylate Synthase Active_Metabolites->TS Inhibits RNA_Synthesis RNA Synthesis Active_Metabolites->RNA_Synthesis Incorporated into RNA DNA_Synthesis DNA Synthesis TS->DNA_Synthesis DNA_Damage DNA Damage RNA_Damage RNA Dysfunction RNA_Synthesis->RNA_Damage Apoptosis_5FU Apoptosis DNA_Damage->Apoptosis_5FU RNA_Damage->Apoptosis_5FU

Caption: 5-Fluorouracil's interference with DNA and RNA synthesis.

Clinical Efficacy

Clinical trial data demonstrates the efficacy of both agents in clearing AK lesions. While direct head-to-head trials are limited, data from pivotal Phase 3 trials for Tirbanibulin and systematic reviews for 5-FU provide a basis for comparison.

Efficacy EndpointThis compound 1% Ointment5-fluorouracil (0.5% - 5%)
Complete Clearance (100%) 44-54% of patients at Day 57 (pooled data: 49%).[1][9]34.8% (0.5% 5-FU) to 49% (5% 5-FU) on average.[10]
Partial Clearance (≥75%) 72% of patients at Day 57.[10]Data not consistently reported in this format.
Median Lesion Reduction 87.5% at Day 57.[10][11]79.5% (5% 5-FU) to 86.1% (0.5% 5-FU) on average.[10]
Recurrence Rate (at 1 year) Approximately 47% of patients with initial complete clearance.[10][12]One study reported 33% for 5% 5-FU.[10]

Safety and Tolerability

Local skin reactions (LSRs) are common with both treatments, but their duration and severity can differ.

Safety ParameterThis compound 1% Ointment5-fluorouracil
Common Adverse Events Application-site pruritus (9%) and pain (10%).[10] Mild to moderate local skin reactions (erythema, flaking/scaling) that typically resolve.[12]Application-site itching (62%) and burning sensation (21%).[10] Irritation is a very common side effect.[10]
Severe Adverse Events Systemic adverse events like necrosis and angioedema were not observed in clinical trials.[1]Uncommon cases of allergic contact dermatitis have been documented.[10] Photosensitivity has been associated with 5-FU.[10]
Systemic Absorption Low systemic exposure after topical application.[10]Systemic absorption is generally low but can be significantly higher through diseased skin.[10]

Treatment Regimen

A significant differentiator between the two therapies is the treatment duration and application frequency.

Treatment AspectThis compound 1% Ointment5-fluorouracil
Application Frequency Once daily.[1]Varies by formulation (e.g., once or twice daily).[5][6]
Treatment Duration 5 consecutive days.[1]Typically 2 to 4 weeks.[6]
Treatment Area Approved for up to 100 cm² on the face or scalp.[13]Varies; some formulations have limitations on the treatment area.[8]

Experimental Protocols

This compound Phase 3 Trials (e.g., KX01-AK-003 and KX01-AK-004):

These were two identical, double-blind, vehicle-controlled, randomized, parallel-group, multi-center trials.[9]

  • Patient Population: Adults with four to eight clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² area on the face or scalp.[12]

  • Treatment: Patients self-applied Tirbanibulin 1% ointment or a vehicle ointment to the treatment area once daily for 5 consecutive days.[9]

  • Primary Endpoint: The primary efficacy endpoint was 100% clearance of AK lesions at Day 57 within the treatment area.[9]

  • Secondary Endpoint: Included partial (≥75%) clearance of lesions.[9]

  • Follow-up: Patients who achieved complete clearance were followed for one year to assess recurrence.[12]

Tirbanibulin_Trial_Workflow Screening Patient Screening (4-8 AKs in 25cm² area) Randomization Randomization Screening->Randomization Treatment 5-Day Treatment Period (Tirbanibulin or Vehicle) Randomization->Treatment Day57 Day 57 Assessment (Primary Endpoint: Complete Clearance) Treatment->Day57 FollowUp 1-Year Follow-Up (Recurrence Assessment) Day57->FollowUp If Complete Clearance

Caption: Workflow of Tirbanibulin Phase 3 clinical trials.

Typical 5-fluorouracil Treatment Protocol:

While protocols can vary based on the specific formulation (e.g., 0.5%, 4%, 5% cream) and physician guidance, a general protocol is as follows:

  • Patient Population: Patients with multiple AKs in a defined treatment field.

  • Treatment: A thin layer of 5-FU cream is applied to the affected area once or twice daily.[5]

  • Treatment Duration: The treatment continues for a prescribed period, typically 2 to 4 weeks, or until the inflammatory response reaches the erosion stage.[6]

  • Expected Response: The clinical response follows a predictable course of erythema, vesiculation, desquamation, erosion, and finally, re-epithelialization.[6]

  • Follow-up: The therapeutic effect is assessed after the completion of the treatment course and resolution of the local skin reaction.

FiveFU_Treatment_Workflow Start Start Treatment (Apply 5-FU daily) Erythema Erythema Start->Erythema Vesiculation Vesiculation Erythema->Vesiculation Erosion Erosion Vesiculation->Erosion Stop Stop Treatment (Typically 2-4 weeks) Erosion->Stop Reepithelialization Re-epithelialization Stop->Reepithelialization Assessment Post-Treatment Assessment Reepithelialization->Assessment

Caption: Typical clinical response workflow for 5-FU treatment.

Conclusion

This compound offers a significantly shorter treatment duration with a favorable safety profile, presenting a valuable alternative in the management of actinic keratosis.[1] Its efficacy in achieving complete and partial clearance is well-documented in its pivotal trials. 5-fluorouracil remains a highly effective and widely used treatment, with decades of clinical experience supporting its use.[14] The choice between these therapies will likely depend on factors including patient preference for treatment duration, tolerability of local skin reactions, and the size of the treatment area. Future head-to-head comparative studies will be invaluable in further delineating the relative merits of these two important therapeutic options.

References

Tirbanibulin Mesylate Shows Promise in Drug-Resistant Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the potential of Tirbanibulin Mesylate as a potent anti-cancer agent, demonstrating significant efficacy in various drug-resistant cancer models. This guide provides a comparative analysis of Tirbanibulin's performance against established alternative treatments, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

This compound, a novel dual inhibitor of tubulin polymerization and Src kinase signaling, has emerged as a promising candidate for overcoming drug resistance, a major challenge in cancer therapy.[1][2] Its unique mechanism of action targets key cellular processes involved in cancer cell proliferation, survival, and migration.[1][3] This comparison guide synthesizes available preclinical data on Tirbanibulin and contrasts its efficacy with other chemotherapeutic agents frequently used in the context of drug resistance, namely paclitaxel, docetaxel, and the Src inhibitor dasatinib.

In Vitro Efficacy: A Comparative Overview

The anti-proliferative activity of Tirbanibulin and alternative agents has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. While direct head-to-head comparative studies are limited, the available data, summarized below, provides valuable insights into their relative efficacy.

It is crucial to note that the following data is compiled from different studies using various cancer cell lines and experimental conditions. Therefore, this represents an indirect comparison and should be interpreted with caution.

Table 1: Comparative In Vitro Efficacy (IC50) of Tirbanibulin and Alternative Agents in Cancer Cell Lines

DrugCancer Cell LineDrug Resistance ProfileIC50 (nM)Exposure Time (hours)
This compound A431 (cutaneous Squamous Cell Carcinoma)Not specified as resistant in this study30.2672
SCC-12 (cutaneous Squamous Cell Carcinoma)Not specified as resistant in this study24.3272
Paclitaxel Detroit 562 (Pharyngeal Carcinoma)Not specified as resistant1.5 (mean of 3 HNSCC lines)72
FaDu (Hypopharyngeal Squamous Cell Carcinoma)Not specified as resistantSee above72
SCC25 (Tongue Squamous Cell Carcinoma)Not specified as resistantSee above72
YD-8, YD-9, YD-38 (Oral Squamous Cell Carcinoma)Parental (Cisplatin-sensitive)Not specified in nMNot specified
YD-8/CIS, YD-9/CIS, YD-38/CISCisplatin-ResistantNot specified in nMNot specified
Docetaxel A431 (Epidermoid Carcinoma)Not specified as resistant0.323
TE-2 (Esophageal Squamous Cell Carcinoma)Not specified as resistant1.33
TE-3 (Esophageal Squamous Cell Carcinoma)Not specified as resistant0.913
Hep-2 (Laryngeal Carcinoma)Parental (TPF-sensitive)1.38 (IC6.25)24
Hep-2 TPFRTriple Drug (TPF)-ResistantIncreased resistance (RI≥2)24
CAL-27 (Oral Cavity Squamous Cell Carcinoma)Parental (TPF-sensitive)0.22 (IC6.25)24
CAL-27 TPFRTriple Drug (TPF)-ResistantIncreased resistance (RI≥2)24
Dasatinib ORL-48, ORL-156, ORL-196, ORL-207 (Oral Squamous Cell Carcinoma)Not specified as resistant~50Not specified
ORL-214 (Oral Squamous Cell Carcinoma)Not specified as resistant~150Not specified
ORL-204 (Oral Squamous Cell Carcinoma)Not specified as resistant250Not specified

Data for Tirbanibulin from a study on cutaneous squamous cell carcinoma cell lines.[4][5] Data for paclitaxel and docetaxel from various studies on head and neck, oral, and esophageal squamous cell carcinoma cell lines.[6][7][8][9][10] Data for dasatinib from a study on oral squamous cell carcinoma cell lines.[11] TPF: Docetaxel, Cisplatin, and 5-Fluorouracil. RI: Resistance Index.

In Vivo Efficacy in Xenograft Models

Preclinical studies using animal models provide critical information on a drug's anti-tumor activity in a more complex biological system. Tirbanibulin has demonstrated the ability to inhibit primary tumor growth and suppress metastasis in various preclinical animal models of cancer.[1][12][13]

For the alternative agents, studies have shown that paclitaxel and cisplatin can effectively reduce tumor volumes in a murine xenograft model of head and neck squamous cell carcinoma (HNSCC).[14][15] Docetaxel has also shown efficacy in xenograft models, with its co-administration with capecitabine resulting in synergistic tumor cell killing.[16] However, in some HNSCC xenograft models, dasatinib failed to inhibit tumor growth despite showing in vitro sensitivity.[17] One study on a patient-derived drug-resistant oral squamous cell carcinoma animal model is also underway.[18]

Due to the lack of direct comparative xenograft studies involving Tirbanibulin against these specific agents in the same drug-resistant model, a quantitative comparison of in vivo efficacy is not currently feasible.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental approaches used to evaluate these anti-cancer agents, the following diagrams illustrate the Src signaling pathway targeted by Tirbanibulin and a general workflow for assessing drug efficacy in vitro and in vivo.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Drug_Resistance Drug Resistance Src->Drug_Resistance Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival Invasion Invasion/ Metastasis FAK->Invasion Tirbanibulin Tirbanibulin Tirbanibulin->Src

Caption: Src Signaling Pathway and Tirbanibulin's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Select Drug-Resistant Cancer Cell Lines culture Cell Culture & Drug Treatment start_invitro->culture mtt MTT Assay (Cell Viability) culture->mtt ic50 Determine IC50 Values mtt->ic50 start_invivo Establish Xenograft Model in Immunocompromised Mice ic50->start_invivo Inform In Vivo Dosing treatment Administer Drug (e.g., Tirbanibulin, Paclitaxel) start_invivo->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring analysis Tumor Volume/Weight Analysis & Histopathology monitoring->analysis

Caption: General Experimental Workflow for Preclinical Drug Efficacy Testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these anti-cancer agents.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., Tirbanibulin, paclitaxel) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

Xenograft Tumor Model

Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer drugs.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a specific volume, the mice are randomized into treatment and control groups. The drug is administered according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound demonstrates considerable promise as a therapeutic agent for drug-resistant cancers, primarily through its dual mechanism of inhibiting tubulin polymerization and Src signaling. While direct comparative data with other agents like paclitaxel, docetaxel, and dasatinib is currently limited, the available in vitro and in vivo evidence suggests potent anti-proliferative and anti-tumor activity. Further head-to-head studies in well-defined drug-resistant models are warranted to definitively establish its comparative efficacy and to guide its clinical development for this critical unmet need in oncology. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

Comparative Analysis of Tirbanibulin Mesylate's Effects on Src Kinase for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative effects of Tirbanibulin mesylate and other Src kinase inhibitors, supported by experimental data and detailed protocols.

This compound, a novel first-in-class drug, has garnered attention for its dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling.[1][2] This guide provides a comprehensive cross-validation of Tirbanibulin's effects on Src kinase, comparing its performance with other established Src inhibitors such as Dasatinib, Saracatinib, and Bosutinib.

Mechanism of Action: A Tale of Two Binding Sites

A key differentiator for Tirbanibulin is its mode of Src kinase inhibition. Unlike many of its counterparts that are ATP-competitive, Tirbanibulin is a non-ATP competitive inhibitor that uniquely targets the peptide substrate binding site of Src kinase.[2][3] This distinct mechanism may contribute to a different pharmacological profile and potentially a broader spectrum of activity. In contrast, Dasatinib, Saracatinib, and Bosutinib primarily function by competing with ATP for binding to the kinase domain.[4]

Comparative Efficacy: A Look at the Numbers

While direct head-to-head studies under identical experimental conditions are limited, the available data provides valuable insights into the relative potency of these inhibitors.

InhibitorTargetAssay TypeIC50 / GI50 (nM)Reference
This compound Proliferation (Huh7 cells)Cellular Assay9[3]
Proliferation (PLC/PRF/5 cells)Cellular Assay13[3]
Proliferation (Hep3B cells)Cellular Assay26[3]
Proliferation (HepG2 cells)Cellular Assay60[3]
Dasatinib Src KinaseCell-free Assay<1.0
Saracatinib c-SrcCell-free Assay2.7
Bosutinib Src KinaseCell-free Assay1.2[4]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. It is important to note that IC50 values from cell-free kinase assays and GI50 values from cellular proliferation assays are not directly comparable but provide an indication of the respective potencies.

One preclinical report suggests that Tirbanibulin possesses a broader spectrum of activity and greater potency compared to the ATP-competitive inhibitor Dasatinib.[3] However, further direct comparative studies are warranted to substantiate these findings.

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are outlined below.

In Vitro Src Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on Src kinase activity in a cell-free system.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (Tirbanibulin, Dasatinib, etc.) dissolved in DMSO

  • 96-well plates

  • Plate reader for detecting the output signal (e.g., luminescence for ADP-Glo™ assay)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the recombinant Src kinase to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the Src peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., for ADP-Glo™, add ADP-Glo™ reagent followed by Kinase Detection Reagent and measure luminescence).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Src Phosphorylation Assay (Western Blot)

This assay measures the inhibition of Src kinase activity within a cellular context by quantifying the phosphorylation of Src at its activation loop (tyrosine 416).

Materials:

  • Cancer cell line with active Src signaling (e.g., HT29 colon cancer cells)

  • Cell culture medium and supplements

  • Test compounds (Tirbanibulin, Dasatinib, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Src antibody as a loading control.

  • Quantify the band intensities to determine the relative inhibition of Src phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Src signaling pathway and a typical experimental workflow for comparing Src kinase inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Cell_Migration Cell Migration FAK->Cell_Migration MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway Akt Akt PI3K->Akt Angiogenesis Angiogenesis STAT3->Angiogenesis Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Tirbanibulin Tirbanibulin Tirbanibulin->Src Peptide Substrate Site ATP_Competitive_Inhibitors ATP-Competitive Inhibitors (Dasatinib, Saracatinib, Bosutinib) ATP_Competitive_Inhibitors->Src ATP Binding Site Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Data Analysis & Comparison Kinase_Assay Src Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of IC50 and GI50 values IC50_Determination->Comparative_Analysis Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-Src) Inhibitor_Treatment->Western_Blot Proliferation_Assay Proliferation Assay (GI50) Inhibitor_Treatment->Proliferation_Assay Proliferation_Assay->Comparative_Analysis

References

A Comparative Analysis of the Safety Profiles of Tirbanibulin Mesylate and Other Topical Therapies for Actinic Keratosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability of tirbanibulin mesylate, a novel topical treatment for actinic keratosis (AK), with other established topical therapies. The information presented is based on a comprehensive review of published clinical trial data and systematic reviews, offering a valuable resource for informed decision-making in research and drug development.

Executive Summary

Topical therapies are a cornerstone in the management of actinic keratosis, a common precancerous skin condition. While efficacy is a primary consideration, the safety and tolerability profile of these agents significantly impacts patient adherence and overall treatment success. This guide focuses on comparing the safety of this compound with other widely used topical treatments: imiquimod, 5-fluorouracil (5-FU), ingenol mebutate, and diclofenac sodium.

Overall, clinical data suggests that while all topical treatments for AK are associated with local skin reactions (LSRs), the incidence and severity can vary significantly. Newer agents like this compound and ingenol mebutate are reported to have more favorable tolerability profiles compared to older treatments like 5-FU and imiquimod, which are associated with higher rates of treatment-related application-site adverse events.[1]

Quantitative Safety Data Comparison

The following table summarizes the incidence of common local skin reactions and other application-site adverse events reported in phase 3 clinical trials for this compound and its key comparators. It is important to note that direct head-to-head comparative trial data is limited, and the presented data is aggregated from individual pivotal trials.

Adverse EventTirbanibulin 1% Ointment[2][3][4]Imiquimod 2.5%, 3.75%, 5% Cream[1][5]5-Fluorouracil 0.5%, 4%, 5% Cream[1][6]Ingenol Mebutate 0.015%, 0.027%, 0.05% Gel[1][7][8]Diclofenac Sodium 3% Gel[3][9][10][11]
Local Skin Reactions (LSRs)
Erythema90.9% - 96.1% (6% severe)High incidence, with severe cases reportedHigh incidence, often leading to inflammationHigh incidence, with a rapid onset and resolutionCommon, but generally mild to moderate
Flaking/Scaling81.9% - 84.4% (9% severe)CommonCommonCommonCommon
Crusting46.5% (2% severe)CommonCommonCommonLess common
Swelling38.5% (1% severe)CommonCommonCommonLess common
Vesiculation/Pustulation8.2% (1% severe)Less commonLess commonCommonRare
Erosion/Ulceration11.6% (0% severe)Less commonPossible, especially with prolonged useCommonRare
Application-Site AEs
Pruritus (Itching)9% - 11%CommonCommonCommon31% - 52%
Pain9% - 10%CommonCommonCommonLess common
Treatment Discontinuation due to AEs <1%Varies with concentration and durationCan be higher due to severe LSRs<1%~18%

Experimental Protocols: Assessing Safety in Clinical Trials

The safety and tolerability of topical AK treatments are primarily evaluated in randomized, double-blind, vehicle-controlled phase 3 clinical trials. A standardized approach is typically employed to assess adverse events, with a strong focus on local skin reactions.

Key Methodological Components:

  • Patient Population: Adult patients with a specified number of clinically typical, visible, and discrete AK lesions within a defined treatment area on the face or scalp.[2][12][13]

  • Treatment Regimen: Patients are randomized to receive either the active drug or a vehicle control, applied for a specified duration. For example, tirbanibulin is typically applied once daily for 5 consecutive days.[2][12]

  • Safety Assessments:

    • Treatment-Emergent Adverse Events (TEAEs): All adverse events are recorded throughout the study, and their relationship to the study drug is assessed by the investigator.

    • Local Skin Reaction (LSR) Grading: LSRs such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration are systematically assessed and graded at baseline and various time points during and after treatment. A common grading scale is a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[6][14] Some studies utilize a more objective and quantitative 0-4 numerical rating scale with clinical descriptors and representative photographic images.[15]

    • Composite LSR Score: In some trials, a composite score is calculated by summing the individual LSR scores to provide an overall measure of local tolerability.[2][4]

  • Follow-up: Patients are typically followed for a period post-treatment (e.g., up to 12 months) to monitor for long-term safety and recurrence of lesions.[12]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz (DOT language).

Tirbanibulin_Mechanism_of_Action Tirbanibulin Tirbanibulin Tubulin Tubulin Polymerization Tirbanibulin->Tubulin Inhibits Src_Kinase Src Kinase Signaling Tirbanibulin->Src_Kinase Inhibits Microtubule_Disruption Microtubule Network Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis of Proliferating Keratinocytes Cell_Cycle_Arrest->Apoptosis Downstream_Pathways Inhibition of Downstream Proliferation & Survival Pathways Src_Kinase->Downstream_Pathways Downstream_Pathways->Apoptosis

Tirbanibulin's dual mechanism of action.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (AK Lesion Count, LSR Grading) Screening->Baseline Randomization Randomization Baseline->Randomization Active_Treatment Active Treatment Arm (e.g., Tirbanibulin) Randomization->Active_Treatment Vehicle_Control Vehicle Control Arm Randomization->Vehicle_Control Treatment_Period Treatment Period (e.g., 5 days) Active_Treatment->Treatment_Period Vehicle_Control->Treatment_Period Post_Treatment_Assessment Post-Treatment Assessments (LSR Grading, TEAEs) Treatment_Period->Post_Treatment_Assessment Follow_Up Long-Term Follow-Up (e.g., up to 12 months) Post_Treatment_Assessment->Follow_Up Final_Analysis Final Safety & Efficacy Analysis Follow_Up->Final_Analysis

Typical workflow for a Phase 3 safety trial.

References

Unraveling Treatment Response: A Comparative Guide to Biomarkers for Tirbanibulin Mesylate Therapy in Actinic Keratosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tirbanibulin mesylate with alternative therapies for actinic keratosis (AK), focusing on potential biomarkers for treatment response. While no definitive predictive biomarkers have been established for tirbanibulin, preclinical data points to interleukin-1 alpha (IL-1α) as a promising pharmacodynamic marker of target engagement and cell death.

This compound (Klisyri®) is a first-in-class topical microtubule inhibitor that offers a short, 5-day treatment course for AK on the face or scalp.[1] Its unique dual mechanism of action, which involves the inhibition of tubulin polymerization and Src kinase signaling, disrupts cell division and induces apoptosis in the rapidly proliferating keratinocytes characteristic of AK lesions.[2][3][4] This targeted approach translates to a generally favorable safety profile with transient local skin reactions.[3]

The Quest for Predictive Biomarkers

Currently, the selection of tirbanibulin therapy is based on clinical evaluation of AK lesions. However, the identification of predictive biomarkers could revolutionize patient stratification and treatment personalization. An ideal biomarker would identify patients most likely to achieve complete clearance of AK lesions, thereby optimizing therapeutic outcomes and avoiding unnecessary treatment.

While no such predictive markers are yet validated, preclinical investigations have shed light on a potential pharmacodynamic biomarker. In the ATNXUS-KX01-001 in-vitro study, treatment of human keratinocyte cell lines with tirbanibulin resulted in a significant, dose-dependent increase in the release of IL-1α, a known marker of cell death.[5] This suggests that measuring IL-1α levels in the treated area could serve as an indicator of the drug's biological activity.

Comparative Landscape of Actinic Keratosis Therapies

Tirbanibulin enters a field of established AK treatments, each with distinct mechanisms, efficacy rates, and safety profiles. A network meta-analysis of randomized controlled trials has provided comparative efficacy data for various AK therapies. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Comparative Efficacy of Tirbanibulin and Alternative Therapies for Actinic Keratosis
Treatment Mechanism of Action Complete Clearance Rate (%) Odds Ratio for Complete Clearance (vs. Vehicle/Placebo) [95% CrI]
Tirbanibulin 1% Microtubule and Src kinase inhibitor44% - 54%[3]11.1 [6.2–20.9][2]
5-Fluorouracil (5-FU) 5% Pyrimidine analog (inhibits DNA synthesis)~49%[5]35.0 [10.2–164.4][2]
Imiquimod 5% Toll-like receptor 7 (TLR7) agonist (immune response modifier)~50%17.9 [9.1–36.6][2]
Diclofenac 3% Gel Non-steroidal anti-inflammatory drug (NSAID)~30% - 40%2.9 [1.9–4.3][2]
Photodynamic Therapy (PDT) with ALA Photosensitizer activated by light to produce reactive oxygen speciesVaries widely24.1 [10.9–52.8][2]
Table 2: Comparative Safety and Tolerability Profile
Treatment Common Local Skin Reactions Treatment Duration Recurrence Rate (at 1 year for complete clearance)
Tirbanibulin 1% Erythema, flaking/scaling, application site pain, pruritus (mostly mild to moderate and transient)[3]5 consecutive days~47%[3]
5-Fluorouracil (5-FU) 5% Erythema, crusting, irritation, photosensitivity (can be severe)[5]2 to 4 weeksVaries
Imiquimod 5% Erythema, scabbing, erosion, weeping (often moderate to severe)Several weeksVaries
Diclofenac 3% Gel Dry skin, pruritus, erythema, rash (generally mild)60 to 90 daysVaries
Photodynamic Therapy (PDT) with ALA Pain and burning during treatment, erythema, swelling, crusting post-treatment1 to 2 sessionsVaries

Experimental Protocols

Measurement of IL-1α in Cell Culture Supernatants (Based on ATNXUS-KX01-001 Study)

This protocol describes a method for quantifying the release of IL-1α from keratinocyte cell cultures treated with tirbanibulin, based on the methodology used in the ATNXUS-KX01-001 preclinical study.

  • Cell Culture: Human keratinocyte cells (e.g., CCD-1106 KERTr) are cultured in appropriate media and conditions until they reach a suitable confluence for the experiment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of tirbanibulin or a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After the incubation period, the cell culture medium (supernatant) is carefully collected from each well.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-1α in the collected supernatants is quantified using a commercially available human IL-1α ELISA kit. The assay is performed according to the manufacturer's instructions. A generalized procedure is as follows:

    • Standards and samples are added to a microplate pre-coated with an anti-human IL-1α antibody.

    • The plate is incubated to allow the IL-1α to bind to the immobilized antibody.

    • The plate is washed, and a biotin-conjugated anti-human IL-1α antibody is added, which binds to the captured IL-1α.

    • After another incubation and wash step, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.

    • A substrate solution is added, which reacts with the HRP to produce a color change.

    • A stop solution is added to terminate the reaction.

    • The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using the known concentrations of the IL-1α standards. The concentration of IL-1α in the unknown samples is then determined by interpolating their optical density values against the standard curve. The results are typically expressed as pg/mL of IL-1α.

Assessment of Clinical Response in Phase III Trials (NCT03285477 and NCT03285490)

The efficacy of tirbanibulin in the pivotal phase III trials was assessed based on the clearance of actinic keratosis lesions.[6]

  • Patient Population: Adult patients with 4 to 8 clinically typical, visible, discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp were enrolled.

  • Treatment Regimen: Patients self-applied tirbanibulin 1% ointment or a vehicle ointment to the entire 25 cm² treatment area once daily for 5 consecutive days.

  • Efficacy Endpoints:

    • Primary Endpoint: The percentage of patients with 100% clearance of AK lesions (complete response) in the treatment area at Day 57.

    • Secondary Endpoint: The percentage of patients with ≥75% reduction in the number of AK lesions (partial response) from baseline in the treatment area at Day 57.

  • Lesion Assessment: The number of AK lesions within the treatment area was counted at baseline and at subsequent follow-up visits, including Day 57.

  • Safety and Tolerability Assessment: Local skin reactions (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) were graded on a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe).

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Tirbanibulin_Mechanism_of_Action cluster_cell Actinic Keratosis Cell Tirbanibulin Tirbanibulin Tubulin Tubulin Tirbanibulin->Tubulin Inhibits Polymerization Src_Kinase Src Kinase Tirbanibulin->Src_Kinase Inhibits Signaling Apoptosis Apoptosis (Cell Death) Tirbanibulin->Apoptosis Induces Microtubules Microtubules Tubulin->Microtubules Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Required for Mitosis Proliferation Cell Proliferation & Survival Src_Kinase->Proliferation Cell_Cycle->Apoptosis Arrest at G2/M Cell_Cycle->Proliferation Clinical_Trial_Workflow Screening Patient Screening (4-8 AK lesions in 25 cm² area) Randomization Randomization (1:1) Screening->Randomization Treatment 5-Day Treatment Period (Tirbanibulin or Vehicle) Randomization->Treatment Day57 Day 57 Assessment Treatment->Day57 PrimaryEndpoint Primary Endpoint: Complete Clearance (100%) Day57->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint: Partial Clearance (≥75%) Day57->SecondaryEndpoint FollowUp 1-Year Follow-up (Recurrence Assessment) PrimaryEndpoint->FollowUp Biomarker_Analysis_Logic cluster_workflow Biomarker Discovery & Validation Tirbanibulin_Treatment Tirbanibulin Treatment Cell_Death Induction of Apoptosis (Cell Death) Tirbanibulin_Treatment->Cell_Death IL1a_Release IL-1α Release Cell_Death->IL1a_Release Measurement Measurement of IL-1α (e.g., ELISA) IL1a_Release->Measurement Correlation Correlation with Clinical Outcome Measurement->Correlation Predictive_Biomarker Potential Predictive Biomarker Correlation->Predictive_Biomarker

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tirbanibulin Mesylate
Reactant of Route 2
Reactant of Route 2
Tirbanibulin Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.